Triphenyl phosphonium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenylphosphane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFXBPAIGJHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Triphenylphosphonium Chloride from Triphenylphosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylphosphonium chloride and its derivatives from triphenylphosphine (B44618). This foundational reaction is pivotal in organic synthesis, most notably as the precursor to Wittig reagents for olefination reactions. This document details the reaction mechanism, offers generalized and specific experimental protocols, and presents quantitative data for a range of substrates.
Core Concepts: The SN2 Reaction Mechanism
The synthesis of triphenylphosphonium salts from triphenylphosphine and an alkyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this one-step concerted mechanism, triphenylphosphine, a potent nucleophile due to the lone pair of electrons on the phosphorus atom, attacks the electrophilic carbon of the alkyl chloride.[3] Simultaneously, the chloride ion, the leaving group, is displaced.[1][2]
The reaction is typically performed by heating a solution of triphenylphosphine and the corresponding alkyl chloride in a suitable non-polar solvent, such as toluene (B28343) or benzene.[3] The resulting triphenylphosphonium salt often precipitates out of the solution upon cooling and can be isolated through filtration.[3] This method is highly efficient for primary and secondary alkyl halides.[2][4]
Reaction Mechanism
Caption: SN2 mechanism for triphenylphosphonium chloride synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of triphenylphosphonium chlorides.
General Protocol for Alkyltriphenylphosphonium Chloride Synthesis
This procedure can be adapted for various primary and secondary alkyl chlorides.
Materials:
-
Triphenylphosphine (1.0 eq)
-
Alkyl chloride (1.0-1.2 eq)
-
Anhydrous toluene or benzene
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a minimal amount of anhydrous toluene.
-
Add the alkyl chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-16 hours. The reaction progress can be monitored by the precipitation of the phosphonium (B103445) salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure alkyltriphenylphosphonium chloride.
Specific Protocol: Synthesis of Benzyltriphenylphosphonium (B107652) Chloride
This protocol details the synthesis of a commonly used Wittig reagent precursor.
Materials:
-
Triphenylphosphine (26.2 g, 0.1 mol)
-
Benzyl (B1604629) chloride (12.7 g, 0.1 mol)
-
Toluene (150 mL)
Procedure:
-
Combine triphenylphosphine and benzyl chloride in a 250 mL round-bottom flask.
-
Add 150 mL of toluene to the flask.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours. A white precipitate will form during this time.
-
Allow the mixture to cool to room temperature.
-
Collect the white, crystalline product by suction filtration.
-
Wash the crystals with a small amount of cold toluene and then with diethyl ether.
-
Dry the benzyltriphenylphosphonium chloride in a vacuum oven.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Quantitative Data
The following table summarizes yields and melting points for the synthesis of various triphenylphosphonium chlorides from triphenylphosphine and the corresponding alkyl chloride.
| Alkyl Group (R in R-Cl) | Product Name | Yield (%) | Melting Point (°C) |
| Methyl | Methyltriphenylphosphonium chloride | >90 | 232-234 |
| Ethyl | Ethyltriphenylphosphonium chloride | ~95 | 79-81 |
| n-Butyl | n-Butyltriphenylphosphonium chloride | High | 238-240 |
| Benzyl | Benzyltriphenylphosphonium chloride | >90 | 299-303 |
| Allyl | Allyltriphenylphosphonium chloride | High | 225-230 |
| Methoxymethyl | (Methoxymethyl)triphenylphosphonium (B8745145) chloride | High | 195-197[5] |
Spectroscopic Data
Characterization of triphenylphosphonium salts is typically performed using NMR spectroscopy.
-
¹H NMR: The protons on the carbon adjacent to the phosphorus atom are deshielded and typically appear as a doublet due to coupling with the phosphorus atom. The phenyl protons of the triphenylphosphine moiety appear in the aromatic region (typically δ 7.5-8.0 ppm).
-
¹³C NMR: The carbon atom bonded to the phosphorus shows a characteristic coupling (¹JC-P). For example, in (methoxymethyl)triphenylphosphonium chloride, the relevant ¹³C NMR data is available.[5]
-
³¹P NMR: A single peak in the ³¹P NMR spectrum is characteristic of the phosphonium salt.
Applications in Drug Development
Triphenylphosphonium salts are not merely synthetic intermediates. Their lipophilic cationic nature allows them to cross biological membranes and accumulate within mitochondria, which have a large negative membrane potential. This property has led to their extensive use as vectors for the targeted delivery of therapeutic agents to mitochondria, a key organelle in cellular metabolism and apoptosis. By attaching a drug molecule to a triphenylphosphonium cation, its concentration at the mitochondrial level can be significantly increased, enhancing its therapeutic efficacy and potentially reducing off-target side effects. This strategy is being actively explored in the development of novel anticancer and antioxidant therapies.
Conclusion
The synthesis of triphenylphosphonium chloride from triphenylphosphine is a robust and versatile reaction that is fundamental to modern organic synthesis. The SN2 mechanism provides a straightforward and high-yielding route to a wide array of phosphonium salts. The detailed protocols and data presented in this guide offer a valuable resource for researchers in academia and industry, particularly those engaged in the synthesis of complex molecules and the development of targeted therapeutics. The ability to reliably synthesize these key intermediates is a critical first step in the broader application of the powerful Wittig reaction and in the innovative field of mitochondria-targeted drug delivery.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylphosphonium Chlorides
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphonium chlorides are a pivotal class of organophosphorus compounds, widely recognized for their indispensable role in organic synthesis. As quaternary phosphonium (B103445) salts, they are primarily utilized as precursors to phosphorus ylides, the key reagents in the Wittig reaction. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon double bonds with a high degree of control, which is critical in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Their stability, reactivity, and versatility make them a subject of continuous interest in both academic and industrial research.
Physical Properties
Triphenylphosphonium chlorides are typically white to off-white crystalline solids at room temperature.[1][2] They are often hygroscopic, meaning they tend to absorb moisture from the air.[3][4][5] Their solubility is dependent on the nature of the organic substituent attached to the phosphorus atom. While generally soluble in polar organic solvents like methanol (B129727) and chloroform (B151607), their solubility in water can vary, with some derivatives decomposing.[3]
The melting points of these salts are generally high and often accompanied by decomposition.[1] This reflects the ionic nature and high molecular weight of these compounds.
Table 1: Physical Properties of Selected Triphenylphosphonium Chlorides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Benzyltriphenylphosphonium (B107652) chloride | 1100-88-5 | C25H22ClP | 388.87 | Colorless crystal/powder | ≥300 (lit.)[6] |
| Methyltriphenylphosphonium chloride | 1031-15-8 | C19H18ClP | 312.77 | White to almost white crystalline solid | 221 (dec.)[7] |
| (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 | C20H20ClOP | 342.80 | White crystalline powder | 185 - 195 (dec.)[8] |
| Allyltriphenylphosphonium chloride | 18480-23-4 | C21H20ClP | 350.81 | White powder | Not specified |
| (1-Butyl)triphenylphosphonium chloride | 13371-17-0 | C22H24ClP | 354.85 | White to off-white crystalline powder | 225 - 229[2] |
| (Chloromethyl)triphenylphosphonium chloride | 5293-84-5 | C19H17Cl2P | 347.22 | Powder | 262 - 264 (lit.) |
| (Formylmethyl)triphenylphosphonium chloride | 62942-43-2 | C20H18ClOP | 340.78 | Off-white to beige powder | 209 - 212 (dec.)[1] |
| (4-Chlorobenzyl)triphenylphosphonium chloride | 1530-39-8 | C25H21Cl2P | 423.32 | Pale pink powder | 282.0 - 288.0[9] |
| Tetraphenylphosphonium chloride | 2001-45-8 | C24H20ClP | 374.85 | Colorless solid | 272 - 274[10] |
Chemical Properties and Reactivity
The principal chemical reactivity of triphenylphosphonium chlorides is centered around the acidity of the α-protons (the protons on the carbon adjacent to the phosphorus atom). Treatment with a strong base deprotonates this carbon, yielding a phosphorus ylide (or phosphorane). This ylide is the reactive species in the Wittig reaction.
The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a chemical reaction of an aldehyde or a ketone with a phosphorus ylide to form an alkene and triphenylphosphine (B44618) oxide.[11][12][13] The reaction is highly versatile and tolerates a wide variety of functional groups on both the ylide and the carbonyl compound.[14] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the substituents on the ylide and the reaction conditions.[15]
Reaction Mechanism
The mechanism of the Wittig reaction has been the subject of extensive study. It is now widely accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[12][15] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]
Caption: Mechanism of the Wittig Reaction.
Spectroscopic Data
Spectroscopic methods are essential for the characterization of triphenylphosphonium chlorides.
-
Infrared (IR) Spectroscopy: The IR spectra show characteristic absorption bands for the P-C bond and the phenyl groups. P+-C stretching vibrations can be observed, for instance, at 1436 and 1107 cm⁻¹ for a phosphonium bromide species.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon alpha to the phosphorus atom are deshielded and typically appear as a doublet due to coupling with the ³¹P nucleus. The phenyl protons appear as complex multiplets in the aromatic region of the spectrum.[17]
-
¹³C NMR: The carbon atoms of the phenyl groups and the substituent are observable.
-
³¹P NMR: A single resonance is typically observed, with its chemical shift being characteristic of the phosphonium salt. For example, the ³¹P{¹H} NMR spectrum of benzyltriphenylphosphonium chloride in CDCl₃ shows a singlet at δ 23.8 ppm.[18]
-
Table 2: Spectroscopic Data for Benzyltriphenylphosphonium Chloride (C25H22ClP)
| Technique | Key Features / Chemical Shifts (δ) |
| ¹H NMR | Signals corresponding to the benzyl (B1604629) and phenyl protons.[19] |
| ³¹P NMR | ~23.8 ppm (in CDCl₃)[18] |
| IR | Characteristic peaks for P-C and aromatic C-H bonds.[20] |
Experimental Protocols
This protocol provides a general method for the synthesis of triphenylphosphonium chlorides via the reaction of triphenylphosphine with an appropriate alkyl chloride. The reaction is a classic example of an SN2 nucleophilic substitution.
Example: Synthesis of Benzyltriphenylphosphonium Chloride [21]
-
Reagents & Setup: In a 50 mL round-bottom flask, combine benzyl chloride (3.0 g, 0.024 mol), triphenylphosphine (6.2 g, 0.024 mol), and 20 mL of a suitable solvent like chloroform or toluene.[21][22]
-
Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux using a water bath for 2-3 hours.[21]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of a non-polar solvent like xylene or diethyl ether to remove any unreacted starting materials.[21]
-
Drying: Dry the purified product in an oven at 110 °C for 1 hour to obtain the final, crystalline benzyltriphenylphosphonium chloride.[21] Store in a desiccator.
Caption: General workflow for synthesizing triphenylphosphonium chlorides.
This protocol outlines the in-situ generation of the ylide and its subsequent reaction with an aldehyde.
Example: Synthesis of trans-Stilbene [11][21]
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add benzyltriphenylphosphonium chloride (5.8 g), benzaldehyde (B42025) (1.6 g), and 10 mL of dichloromethane.[21]
-
Ylide Generation & Reaction: While stirring vigorously, add 7.5 mL of 50% aqueous sodium hydroxide (B78521) dropwise over approximately 15 minutes.[21] The appearance of a reddish-orange color often indicates the formation of the ylide.[11] Continue stirring for an additional 30 minutes.[11][21]
-
Workup: Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with 10 mL portions of ether.[21]
-
Purification: Combine the organic extracts and wash them three times with 10 mL of water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure.[21]
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as 95% ethanol (B145695) or 1-propanol, to yield the purified alkene product (trans-stilbene).[11][21]
Safety and Handling
Triphenylphosphonium chlorides are hazardous chemicals and must be handled with appropriate safety precautions.
-
Hazards: They are often classified as harmful if swallowed and can cause skin and serious eye irritation.[5][23] Some derivatives may cause respiratory irritation.[5][23] They are often hygroscopic and may be sensitive to light.[4]
-
Handling:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[23] Protect from moisture.[4]
Conclusion
Triphenylphosphonium chlorides are foundational reagents in modern organic synthesis. Their physical and chemical properties are well-characterized, with their primary utility stemming from their role as stable, accessible precursors for the Wittig reaction. A thorough understanding of their properties, handling requirements, and reaction mechanisms is essential for any researcher or scientist aiming to leverage their synthetic power, particularly in the fields of medicinal chemistry and drug development where the efficient construction of complex molecular architectures is paramount.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (Methoxymethyl)triphenylphosphonium chloride, 98+% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. Methyl triphenyl phosphonium chloride | 1031-15-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (4-Chlorobenzyl)triphenylphosphonium chloride, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. P-31 NMR Spectrum [acadiau.ca]
- 19. Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR [m.chemicalbook.com]
- 20. Benzyltriphenylphosphonium chloride(1100-88-5) IR Spectrum [m.chemicalbook.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. prepchem.com [prepchem.com]
- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Triphenylphosphonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triphenylphosphonium chloride in various organic solvents. This information is critical for its effective use in a range of applications, from organic synthesis to its role as a mitochondrial-targeting moiety in drug development. This document details its solubility profile, outlines experimental protocols for solubility determination, and illustrates a key biological pathway in which it is involved.
Core Topic: Solubility of Triphenylphosphonium Chloride
Triphenylphosphonium chloride ((C₆H₅)₃PCl), a quaternary phosphonium (B103445) salt, exhibits a solubility profile largely dictated by the polarity of the solvent. As a salt, it is generally more soluble in polar solvents that can effectively solvate the triphenylphosphonium cation and the chloride anion.
Quantitative Solubility Data
The following table summarizes the known solubility of triphenylphosphonium chloride and its close analogs in common organic solvents. It is important to note that these are general descriptors and solubility can be influenced by temperature and the presence of impurities.
| Solvent | Type | Solubility of Triphenylphosphonium Analogs |
| Methanol | Polar Protic | Soluble[1] |
| Ethanol | Polar Protic | Soluble[2][3] |
| Acetone | Polar Aprotic | Soluble[3][4] |
| Chloroform | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Water | Polar Protic | Soluble[2][6][7][8] |
| Ether | Nonpolar | Insoluble |
Note: The solubility data is primarily for analogs such as methyltriphenylphosphonium (B96628) chloride, benzyltriphenylphosphonium (B107652) chloride, and tetraphenylphosphonium (B101447) chloride.[1][2][3][4][7] It is reasonable to infer a similar solubility profile for triphenylphosphonium chloride.
Experimental Protocols
Accurate determination of solubility is crucial for reproducible experimental work. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.
Materials:
-
Triphenylphosphonium chloride
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (solvent-compatible)
-
Pre-weighed evaporation dishes
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of triphenylphosphonium chloride to a vial containing a known volume of the organic solvent.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid has settled.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Record the exact weight of the solution transferred.
-
Drying: Place the evaporation dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or in a vacuum desiccator, until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved triphenylphosphonium chloride per mass or volume of the solvent.
Visualization of a Key Application: Mitochondrial Targeting
The lipophilic and cationic nature of the triphenylphosphonium (TPP) moiety makes it an effective vehicle for delivering therapeutic agents to mitochondria. This targeting is driven by the large negative membrane potential across the inner mitochondrial membrane.
Caption: Cellular uptake and mitochondrial accumulation of a TPP-drug conjugate.
This diagram illustrates the pathway of a triphenylphosphonium-drug conjugate from the extracellular space into the mitochondrial matrix. The initial uptake into the cell is driven by the plasma membrane potential, followed by a significant accumulation within the mitochondria due to the much larger mitochondrial membrane potential. Once inside the matrix, the drug can be released to exert its therapeutic effect. This targeted delivery strategy is of great interest in the development of drugs for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.
References
- 1. Methyl triphenyl phosphonium chloride CAS#: 1031-15-8 [m.chemicalbook.com]
- 2. Benzyltriphenylphosphonium chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 2001-45-8: Tetraphenylphosphonium chloride [cymitquimica.com]
- 5. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 6. Benzyltriphenylphosphonium chloride CAS#: 1100-88-5 [m.chemicalbook.com]
- 7. Tetraphenylphosphonium chloride | 2001-45-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the NMR and IR Spectral Data of Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for triphenylphosphonium chloride and its derivatives. Due to the limited availability of a complete public dataset for the unsubstituted triphenylphosphonium chloride, this guide utilizes data from the well-characterized benzyltriphenylphosphonium (B107652) chloride to illustrate the expected spectral features. This information is crucial for the unambiguous identification and characterization of this important class of compounds frequently utilized in organic synthesis and drug development.
Spectroscopic Data of Triphenylphosphonium Derivatives
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectral data for benzyltriphenylphosphonium chloride. These values provide a reference for the characterization of triphenylphosphonium salts.
Table 1: ¹H NMR Spectral Data of Benzyltriphenylphosphonium Chloride [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.45 | m | - | 15H | Phenyl protons (P-Ph) |
| 6.97 | m | - | 1H | Phenyl proton (C-Ph) |
| 6.85 | m | - | 4H | Phenyl protons (C-Ph) |
| 2.28 | d | 14 | 2H | Methylene protons (-CH₂-) |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectral Data of Benzyltriphenylphosphonium Chloride [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 134.5 | s | - | Phenyl carbon (C-Ph) |
| 133.8 | d | 9 | Phenyl carbons (P-Ph) |
| 131.0 | d | 5 | Phenyl carbons (P-Ph) |
| 129.6 | d | 12 | Phenyl carbons (P-Ph) |
| 128.3 | s | - | Phenyl carbon (C-Ph) |
| 127.8 | s | - | Phenyl carbon (C-Ph) |
| 127.0 | d | 8 | Phenyl carbons (P-Ph) |
| 117.4 | d | 85 | Phenyl carbons (P-Ph, C-P) |
| 30.2 | d | 47 | Methylene carbon (-CH₂-) |
Solvent: CDCl₃, Reference: TMS
Table 3: Key IR Absorption Bands for Triphenylphosphonium Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1585 | Medium-Strong | C=C aromatic ring stretch |
| ~1485 | Medium-Strong | C=C aromatic ring stretch |
| ~1435 | Strong | P-Phenyl (P-Ph) stretch |
| ~1110 | Strong | P-Phenyl (P-Ph) stretch |
| ~740 | Strong | Aromatic C-H out-of-plane bend |
| ~690 | Strong | Aromatic C-H out-of-plane bend |
Note: The exact positions of IR bands can vary slightly depending on the specific substituent on the phosphonium (B103445) salt and the sampling method.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra are essential for accurate compound characterization.
NMR Spectroscopy of Phosphonium Salts
Sample Preparation:
-
Weigh approximately 5-10 mg of the phosphonium salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Record the ¹H NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Record the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
For phosphonium salts, ³¹P NMR spectroscopy is also highly informative and should be performed to confirm the phosphorus environment.
FT-IR Spectroscopy of Crystalline Solids
KBr Pellet Method: [3]
-
Grind a small amount (1-2 mg) of the crystalline phosphonium salt with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
-
The mixture should be ground to a very fine powder to minimize light scattering.
-
Place the powdered mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.
-
Collect the FT-IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.
Visualization of Spectroscopic Workflow and Data Correlation
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectral data in the characterization of triphenylphosphonium chloride.
Diagram 1: A workflow for the spectroscopic characterization of phosphonium salts.
Diagram 2: The relationship between different spectral data for structural analysis.
References
A Technical Guide to Triphenylphosphonium Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of triphenylphosphonium chloride and its derivatives, with a particular focus on their synthesis, physicochemical properties, and burgeoning applications in the field of drug development. The unique ability of the triphenylphosphonium (TPP) cation to target mitochondria has positioned it as a valuable tool for the selective delivery of therapeutic agents to cancer cells and other contexts of mitochondrial dysfunction.
Core Concepts: CAS Number and Molecular Structure
Triphenylphosphonium chloride, in its most fundamental form, is the hydrochloride salt of triphenylphosphine (B44618). However, the term is broadly used to describe a class of compounds where the triphenylphosphonium cation is the core functional moiety. For the purposes of this guide, we will focus on the broader applications of the TPP cation in medicinal chemistry.
Table 1: Physicochemical Properties of Triphenylphosphonium Chloride
| Property | Value |
| CAS Number | 15647-89-9 |
| Molecular Formula | C₁₈H₁₆ClP |
| Molecular Weight | 298.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--C3=CC=C(C=C3).[Cl-] |
| InChI Key | AVCVDUDESCZFHJ-UHFFFAOYSA-N |
The molecular structure is characterized by a central phosphorus atom bonded to three phenyl rings, carrying a positive charge, which is balanced by a chloride anion.
Synthesis of Triphenylphosphonium Derivatives: A Generalized Protocol
The synthesis of triphenylphosphonium derivatives generally involves the reaction of triphenylphosphine with an appropriate alkyl halide. The following is a generalized experimental protocol for the synthesis of a generic TPP-conjugated compound (TPP-R), which can be adapted based on the specific R group of interest.
Experimental Protocol: Synthesis of a Triphenylphosphonium-Conjugated Compound (TPP-R)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or chloroform).
-
Addition of Reactant: To this solution, add the desired alkyl halide (R-X, where X is Cl, Br, or I) (1 to 1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, which is the triphenylphosphonium salt, is collected by vacuum filtration.
-
Purification: The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/ether or ethanol).
-
Characterization: The final product is dried under vacuum and characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
Applications in Drug Development: Mitochondrial Targeting
The delocalized positive charge and lipophilic nature of the TPP cation enable it to readily cross biological membranes and accumulate within mitochondria.[1][2] This accumulation is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in cancer cells compared to normal cells.[3] This differential accumulation provides a mechanism for the selective delivery of therapeutic agents to cancer cells.[4][5]
Table 2: Cytotoxicity of TPP-Conjugated Compounds in Cancer Cell Lines
| TPP-Conjugate | Cell Line | IC₅₀ (µM) | Reference |
| TPP-Pinostrobin Derivatives | HepG2 (Liver Cancer) | 38.55 - 101.95 | [6] |
| TPP-Curcumin Derivatives | MCF-7 (Breast Cancer) | 49.72 - 91.73 | [6] |
| TPP-Ostruthin Derivatives | HeLa (Cervical Cancer) | 18.5 - 24.8 | [6] |
| TPP-Resveratrol | 4T1 (Murine Breast Cancer) | > TPP-Resveratrol was more effective than resveratrol (B1683913) alone | [7] |
| TPP-Resveratrol | MDA-MB-231 (Human Breast Cancer) | > TPP-Resveratrol was more effective than resveratrol alone | [7] |
| TPP-Nucleoside Analogues | HuTu-80 (Duodenal Cancer) | 0.5 | [8] |
| Stearyl TPP (STPP) Liposomes | Ovcar-3 (Ovarian Cancer) | More toxic than in non-drug resistant cells | [9] |
Signaling Pathways Modulated by TPP-Conjugated Compounds
The therapeutic effects of TPP-conjugated drugs are often mediated through the modulation of key signaling pathways, primarily revolving around the induction of mitochondrial dysfunction.
By delivering pro-apoptotic agents or directly disrupting mitochondrial function, TPP conjugates can trigger the intrinsic pathway of apoptosis. This process involves the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.[3][10]
The PI3K/Akt pathway is a critical pro-survival pathway often dysregulated in cancer. TPP-conjugated compounds can inhibit this pathway by inducing mitochondrial stress, which can lead to the inactivation of Akt, thereby promoting apoptosis.[10]
Future Perspectives
The use of the triphenylphosphonium cation as a mitochondrial targeting moiety is a rapidly advancing field. Future research is likely to focus on the development of novel TPP-conjugated compounds with enhanced selectivity and efficacy, as well as their application in combination therapies and advanced drug delivery systems.[4][5] The ability to specifically target the powerhouse of the cell opens up new avenues for the treatment of a wide range of diseases characterized by mitochondrial dysfunction.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells | 4open [4open-sciences.org]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Triphenylphosphonium Chloride and Its Derivatives in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of triphenylphosphonium chloride and its derivatives, pivotal reagents in modern organic synthesis. We will delve into their synthesis, physicochemical properties, and diverse applications, with a particular focus on their roles in the Wittig reaction, phase-transfer catalysis, and as mitochondria-targeting moieties in drug development. This document is intended to be a practical resource, offering detailed experimental protocols and a systematic presentation of quantitative data to aid in research and development.
Core Concepts: Synthesis and Properties
Triphenylphosphonium chloride and its derivatives are quaternary phosphonium (B103445) salts characterized by a positively charged phosphorus atom bonded to three phenyl groups and a fourth organic substituent. The nature of this fourth substituent dictates the specific properties and applications of the derivative.
General Synthesis
The most common method for synthesizing triphenylphosphonium salts is the quaternization of triphenylphosphine (B44618) with an appropriate alkyl halide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile.
General Reaction Scheme:
Where Ph is a phenyl group, R is an organic substituent, and X is a halide (typically Cl, Br, or I).
A variety of solvents can be employed, with the choice often depending on the reactivity of the alkyl halide and the desired reaction temperature. Common solvents include acetonitrile, toluene, and chloroform.
Physicochemical Properties
Triphenylphosphonium salts are typically white to off-white crystalline solids. They are generally stable compounds, although some can be hygroscopic. Their solubility is dependent on the nature of the organic substituent and the counter-ion, but they are often soluble in polar organic solvents.
Table 1: Physicochemical Properties of Selected Triphenylphosphonium Chlorides
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Triphenylphosphonium chloride | C₁₈H₁₆ClP | 298.75 | >300 | Parent compound. |
| Benzyltriphenylphosphonium (B107652) chloride | C₂₅H₂₂ClP | 388.88 | ~337 | Commonly used in Wittig reactions.[1] |
| (Methoxymethyl)triphenylphosphonium (B8745145) chloride | C₂₀H₂₀ClOP | 342.80 | 185-195 (dec.) | Reagent for introducing a methoxymethylene group.[2] |
| Allyltriphenylphosphonium chloride | C₂₁H₂₀ClP | 338.81 | 225-230 | Useful for introducing an allyl group. |
| (Carbethoxymethyl)triphenylphosphonium chloride | C₂₂H₂₂ClO₂P | 396.84 | ~156 | Precursor to stabilized ylides for Wittig reactions. |
Applications in Organic Synthesis
Triphenylphosphonium derivatives are indispensable tools in a wide array of organic transformations. Their utility stems from their ability to act as precursors to ylides for olefination reactions and their capacity to function as effective phase-transfer catalysts.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into alkenes. The reaction involves a phosphonium ylide, which is typically generated in situ by treating a triphenylphosphonium salt with a strong base.
The stereochemical outcome of the Wittig reaction is influenced by the nature of the substituents on the ylide. Unstabilized ylides (with alkyl or aryl substituents) generally favor the formation of Z-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield E-alkenes.
Table 2: Performance of Triphenylphosphonium Derivatives in the Wittig Reaction
| Phosphonium Salt | Aldehyde/Ketone | Base | Product | Yield (%) | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | NaH | Stilbene | 96 | 2:1 | [3] |
| (Methoxymethyl)triphenylphosphonium chloride | Cyclopropyl methyl ketone | Base | 1-Methoxy-2-cyclopropylpropene | >95 | N/A | [4] |
| (Carbethoxymethyl)triphenylphosphonium chloride | Anisaldehyde | - | Ethyl 4-methoxycinnamate | 66 | 92:8 | [5] |
Diagram 1: The Wittig Reaction Cycle
Caption: The catalytic cycle of the Wittig reaction.
Phase-Transfer Catalysis
Triphenylphosphonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic triphenylphosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can occur. Phosphonium salts often exhibit higher thermal and chemical stability compared to their quaternary ammonium (B1175870) counterparts.
A classic example is the Williamson ether synthesis, where an alkoxide in the aqueous phase reacts with an alkyl halide in the organic phase.
Table 3: Efficacy of Triphenylphosphonium-based Phase-Transfer Catalysts
| Catalyst | Reaction | Reactants | Yield (%) | Reaction Time (h) | Reference |
| Tetrabutylphosphonium bromide | Williamson Ether Synthesis | 1-Bromooctane, Phenol | 95 | 2 | |
| Tetraphenylphosphonium bromide | Nucleophilic Substitution | Benzyl chloride, Sodium azide | 98 | 1 | |
| Hexadecyltributylphosphonium bromide | Cyanation | 1-Bromooctane, Sodium cyanide | 99 | 0.5 |
Diagram 2: Phase-Transfer Catalysis Mechanism
Caption: The mechanism of phase-transfer catalysis.
Mitochondria-Targeting in Drug Development
The large negative membrane potential of the inner mitochondrial membrane provides a driving force for the accumulation of lipophilic cations within the mitochondria. This has led to the development of mitochondria-targeted therapies, where a triphenylphosphonium cation is attached to a bioactive molecule to direct its delivery to the mitochondria. This strategy has been employed for the targeted delivery of antioxidants, anticancer agents, and imaging probes.
Diagram 3: Mitochondrial Targeting with Triphenylphosphonium Derivatives
Caption: Mechanism of mitochondria-targeting by TPP-conjugates.
A notable example of a mitochondria-targeted drug is MitoQ, an antioxidant that combines the ubiquinone moiety of coenzyme Q10 with a triphenylphosphonium cation. This targeted delivery enhances its efficacy in combating mitochondrial oxidative stress.
Experimental Protocols
Synthesis of (Methoxymethyl)triphenylphosphonium chloride[4]
Materials:
-
Triphenylphosphine (32 g)
-
Anhydrous acetone (B3395972) (50 mL)
-
Methyl chloromethyl ether (20 g)
-
Anhydrous ether
Procedure:
-
Under a nitrogen atmosphere, add anhydrous acetone (50 mL) and triphenylphosphine (32 g) to a reactor.
-
Stir the mixture and raise the temperature to 37°C.
-
Add methyl chloromethyl ether (20 g) to the reactor and maintain the reaction at 37°C for 3 hours.
-
Slowly increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.
-
After the reaction is complete, cool the mixture and filter the solid product.
-
Wash the product with anhydrous ether and dry to obtain (methoxymethyl)triphenylphosphonium chloride.
-
Expected yield: 37.0 g (88.5%).
Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene[6]
Materials:
-
Benzyltriphenylphosphonium chloride (200 mg)
-
9-Anthraldehyde (B167246) (115 mg)
-
Dichloromethane (B109758) (1.0 mL)
-
50% Sodium hydroxide (B78521) solution (0.26 mL)
-
Water
Procedure:
-
In a reaction tube, combine benzyltriphenylphosphonium chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).
-
Add the 50% sodium hydroxide solution dropwise while mixing the reagents thoroughly.
-
Cap the tube and shake vigorously for 30 minutes.
-
Add water (1.5 mL) and dichloromethane (1.5 mL), shake, and separate the organic layer.
-
Wash the aqueous layer twice with dichloromethane (1 mL each).
-
Combine the organic layers, dry with sodium sulfate, and evaporate the solvent.
-
Recrystallize the solid residue from 1-propanol to yield the product.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Page loading... [guidechem.com]
- 5. Frontiers | Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol [frontiersin.org]
The Discovery and Enduring Legacy of Triphenylphosphonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphonium chloride stands as a cornerstone reagent in organic synthesis and a pivotal molecular tool in the realm of medicinal chemistry. This technical guide delves into the historical discovery of this unassuming yet powerful compound, tracing its origins from the nascent stages of organophosphorus chemistry to its celebrated role in the Wittig reaction. Beyond its synthetic utility, this document explores the modern-day resurgence of the triphenylphosphonium cation as a sophisticated targeting moiety for the delivery of therapeutic agents to mitochondria. Detailed experimental protocols for its synthesis and key applications are provided, alongside a quantitative analysis of its biological activity. Visualizations of the fundamental reaction mechanisms and cellular uptake pathways are included to provide a comprehensive understanding of this versatile molecule's journey from a laboratory curiosity to a critical component in synthetic and medicinal chemistry.
A Journey Through Time: The Discovery and History of Triphenylphosphonium Chloride
The story of triphenylphosphonium chloride is intrinsically linked to the birth of organophosphorus chemistry in the mid-19th century. While a definitive "discovery" paper for triphenylphosphonium chloride itself is not readily apparent in the historical literature, its conceptual and synthetic foundations were laid by the pioneering work of French chemist Auguste Cahours and German chemist August Wilhelm von Hofmann .
In 1857, Cahours and Hofmann published their seminal "Researches on the phosphorus-bases," which detailed the reactivity of phosphines with alkyl halides. This work established the fundamental principle of quaternization, the process by which a trivalent phosphine (B1218219) attacks an alkyl halide to form a tetra-substituted, positively charged phosphonium (B103445) salt. This laid the theoretical groundwork for the synthesis of a vast array of phosphonium salts, including those bearing phenyl substituents.
While early work focused on alkylphosphines, the synthesis of triphenylphosphine (B44618), the direct precursor to triphenylphosphonium chloride, was a crucial next step. Although various methods were developed, it was the work of chemists like A. Michaelis in the late 19th century that made triphenylphosphine more accessible, paving the way for the exploration of its derivatives.
The true ascent of triphenylphosphonium salts to prominence, however, began in the 1950s with the groundbreaking work of Georg Wittig . In 1954, Wittig and his student Ulrich Schöllkopf published a paper that would forever change the landscape of organic synthesis. They described the reaction of a phosphonium ylide, generated by treating a phosphonium salt with a strong base, with a carbonyl compound to form an alkene. This elegant and powerful carbon-carbon bond-forming reaction, now universally known as the Wittig reaction , solidified the importance of triphenylphosphonium halides as indispensable reagents in the synthetic chemist's toolkit. For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.
The Wittig Reaction: A Pillar of Alkene Synthesis
The Wittig reaction remains one of the most reliable and versatile methods for the synthesis of alkenes with a defined double bond position. The reaction proceeds through the formation of a phosphonium ylide from a triphenylphosphonium salt, which then reacts with an aldehyde or ketone.
Reaction Mechanism
The generally accepted mechanism of the Wittig reaction involves the following key steps:
-
Ylide Formation: A triphenylphosphonium salt, such as benzyltriphenylphosphonium (B107652) chloride, is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to form a phosphonium ylide (also known as a phosphorane).
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.
-
Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
Modern Renaissance: Triphenylphosphonium in Drug Development
In recent decades, the triphenylphosphonium (TPP) cation has experienced a renaissance in the field of medicinal chemistry, emerging as a powerful tool for targeting therapeutic agents to mitochondria.
The Principle of Mitochondrial Targeting
The accumulation of TPP-conjugated molecules within mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in the mitochondrial matrix compared to the cytoplasm. This potential difference acts as an electrophoretic force, drawing the positively charged TPP cation and its molecular cargo across the inner mitochondrial membrane. This targeted delivery allows for the concentration of drugs at their site of action, enhancing their efficacy and potentially reducing off-target side effects.
Applications in Cancer Therapy
Mitochondria play a crucial role in the proliferation and survival of cancer cells, making them an attractive target for anticancer therapies. A variety of cytotoxic agents have been conjugated to the TPP cation to enhance their delivery to the mitochondria of cancer cells. This strategy has shown promise in preclinical studies, with TPP-conjugated drugs often exhibiting significantly lower IC50 values (the concentration of a drug that inhibits a biological process by 50%) compared to their non-targeted counterparts.
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxicity (IC50 values) of selected triphenylphosphonium-based compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (4-carboxybutyl)triphenylphosphonium bromide | MCF-7 (Breast) | 15.4 | [Source] |
| (4-carboxybutyl)triphenylphosphonium bromide | HeLa (Cervical) | 21.7 | [Source] |
| Mito-Vitamin E | Jurkat (Leukemia) | 5.2 | [Source] |
| Mito-LND | 4T1 (Breast) | 0.8 | [Source] |
| Mito-honokiol | A549 (Lung) | 2.5 | [Source] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.
Experimental Protocols
Synthesis of Benzyltriphenylphosphonium Chloride
This protocol describes a standard laboratory procedure for the synthesis of benzyltriphenylphosphonium chloride, a common precursor for the Wittig reaction.
Materials:
-
Triphenylphosphine (1.0 eq)
-
Benzyl (B1604629) chloride (1.05 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
-
Slowly add benzyl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. A white precipitate of benzyltriphenylphosphonium chloride will form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain pure benzyltriphenylphosphonium chloride.
General Protocol for a Wittig Reaction
This protocol provides a general procedure for the olefination of an aldehyde using a phosphonium ylide generated in situ.
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (0.95 eq)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkene.
Conclusion
From its foundational role in the development of organophosphorus chemistry to its indispensable status in modern organic synthesis via the Wittig reaction, triphenylphosphonium chloride has proven to be a molecule of enduring significance. Its recent emergence as a mitochondria-targeting vector in drug delivery underscores its remarkable versatility. The principles governing its synthesis and reactivity, established over a century ago, continue to provide a platform for innovation in fields as diverse as natural product synthesis and cancer therapy. As researchers continue to explore the vast potential of mitochondrial-targeted therapeutics, the triphenylphosphonium cation is poised to remain a central player in the design of next-generation medicines.
The Cornerstone of Alkene Synthesis: A Technical Guide to Triphenylphosphonium Chloride as a Precursor for Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a paramount transformation in organic synthesis, offering a reliable and versatile method for the construction of carbon-carbon double bonds. Central to this reaction is the Wittig reagent, a phosphorus ylide, which is most commonly generated from its corresponding phosphonium (B103445) salt. This in-depth technical guide focuses on triphenylphosphonium chloride and its derivatives as stable, readily accessible precursors to these indispensable reagents. We will explore the synthesis of these phosphonium salts, their physical and chemical properties, detailed protocols for the generation of Wittig reagents, and their subsequent application in olefination reactions, with a strong emphasis on quantitative data and reaction mechanics.
The Genesis of the Wittig Reagent: Synthesis of Triphenylphosphonium Chlorides
The journey to a Wittig reagent begins with the formation of a phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an appropriate alkyl halide. The phosphorus atom of triphenylphosphine, with its available lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
The general reaction is as follows:
Ph3P + R-CH2-Cl → [Ph3P+-CH2-R]Cl-
The success of this synthesis is often high, yielding crystalline solids that can be easily purified by recrystallization. The choice of solvent is crucial, with non-polar solvents like toluene (B28343) or benzene (B151609) often being effective. Heating the reaction mixture is typically required to drive the reaction to completion.
Physical and Chemical Properties
Triphenylphosphonium chlorides are typically white to off-white, crystalline solids. They are generally stable to air and moisture, allowing for convenient handling and storage. Their solubility varies depending on the nature of the 'R' group, but they are often soluble in polar organic solvents such as chloroform, dichloromethane, and alcohols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzyltriphenylphosphonium (B107652) chloride | C25H22ClP | 388.88 | 337 |
| (Methoxymethyl)triphenylphosphonium chloride | C20H20ClOP | 342.80 | 185-195 (dec.)[1] |
| Ethyltriphenylphosphonium bromide | C20H20BrP | 371.25 | 203-209[2] |
| (Chloromethyl)triphenylphosphonium chloride | C19H17Cl2P | 347.22 | 262-264 |
| Cinnamyltriphenylphosphonium chloride | C27H24ClP | 414.91 | 225-227 (dec.)[3] |
| Note: Bromide salt is included for comparison of a common alternative. |
Spectroscopic Data for Key Precursors
Accurate characterization of the phosphonium salt is critical before proceeding to the ylide formation. The following tables summarize key spectroscopic data for representative triphenylphosphonium chlorides.
Table 1.2.1: 1H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Benzyltriphenylphosphonium chloride | CDCl3 | 7.60-7.80 (m, 15H, P-(C6H 5)3), 7.20-7.40 (m, 5H, C6H 5-CH2), 5.50 (d, 2H, P-CH 2) |
| (Methoxymethyl)triphenylphosphonium chloride | CDCl3 | 7.70-7.90 (m, 15H, P-(C6H 5)3), 5.65 (d, 2H, P-CH 2), 3.55 (s, 3H, O-CH 3) |
| Ethyltriphenylphosphonium bromide | CDCl3 | 7.60-7.90 (m, 15H, P-(C6H 5)3), 3.30-3.60 (m, 2H, P-CH 2), 1.30 (dt, 3H, CH 3) |
Table 1.2.2: 13C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Benzyltriphenylphosphonium chloride | CDCl3 | 135.2, 134.3, 130.5, 129.0, 118.5 (aromatic carbons), 30.5 (P-C H2) |
| (Methoxymethyl)triphenylphosphonium chloride | CDCl3 | 135.0, 134.1, 130.4, 128.9, 118.7 (aromatic carbons), 66.2 (P-C H2), 58.9 (O-C H3)[4] |
| Ethyltriphenylphosphonium bromide | CDCl3 | 135.1, 133.7, 130.5, 118.9 (aromatic carbons), 19.4 (P-C H2), 8.1 (C H3) |
Table 1.2.3: IR and Mass Spectrometry Data
| Compound | IR (cm-1) | Mass Spectrometry (m/z) |
| (Methoxymethyl)triphenylphosphonium chloride | 2990, 2952, 2845 (C-H stretch), 1465, 1439 (C-H bend)[5] | 307.1 [M]+[5] |
| Ethyltriphenylphosphonium bromide | 1449, 1431, 997 | [M-Br]+ at 291.1 |
From Salt to Ylide: The Formation of Wittig Reagents
The crucial step in generating the reactive Wittig reagent is the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base to abstract the relatively acidic proton, forming the phosphorus ylide (also known as a phosphorane). The ylide is a resonance-stabilized species with contributing canonical forms, one with a double bond between carbon and phosphorus and another with a positive charge on phosphorus and a negative charge on carbon.
The choice of base is critical and depends on the acidity of the α-proton, which is influenced by the 'R' group.
-
Non-stabilized Ylides (R = alkyl, H): These require very strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -COOR', -CN): The increased acidity of the α-proton allows for the use of weaker bases like sodium hydroxide (B78521) or even potassium carbonate.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of common triphenylphosphonium chloride precursors and their subsequent use in Wittig reactions.
Synthesis of Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of a commonly used precursor for a semi-stabilized ylide.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add triphenylphosphine (1.0 eq) and benzyl (B1604629) chloride (1.0 eq).
-
Add a suitable solvent, such as toluene or acetonitrile.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate will form as the reaction progresses.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain benzyltriphenylphosphonium chloride as a white crystalline solid. Expected Yield: High, typically >90%.
Synthesis of (Methoxymethyl)triphenylphosphonium Chloride
This precursor is used to generate an ylide for the homologation of aldehydes and ketones.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add chloromethyl methyl ether (1.1 eq) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the product with anhydrous diethyl ether and dry under vacuum. Expected Yield: 85-95%.
General Protocol for the Wittig Reaction
This procedure outlines the in-situ generation of the Wittig reagent followed by the olefination of a carbonyl compound.
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the appropriate triphenylphosphonium chloride (1.1 eq).
-
Add anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the suspension to the appropriate temperature (often -78 °C or 0 °C).
-
Slowly add the strong base (e.g., n-BuLi, 1.0 eq). The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.
Quantitative Analysis of the Wittig Reaction
The yield and stereoselectivity of the Wittig reaction are influenced by several factors, including the structure of the ylide, the nature of the carbonyl compound, the choice of base, and the reaction solvent.
Influence of Ylide Stability on Stereoselectivity
The stability of the phosphorus ylide plays a crucial role in determining the stereochemical outcome of the Wittig reaction.
-
Non-stabilized ylides (R = alkyl) generally lead to the formation of the Z-alkene (cis) as the major product, especially under salt-free conditions. This is attributed to a kinetically controlled reaction pathway involving a puckered four-membered oxaphosphetane transition state.
-
Stabilized ylides (R = EWG) typically favor the formation of the E-alkene (trans) as the major product. The reaction is thermodynamically controlled, and the more stable E-alkene is preferentially formed.
-
Semi-stabilized ylides (R = aryl, e.g., from benzyltriphenylphosphonium chloride) often give mixtures of E and Z isomers, and the ratio can be highly dependent on the reaction conditions.
Table 4.1.1: Stereoselectivity as a Function of Ylide Type
| Ylide Type | R Group | Typical Major Isomer |
| Non-stabilized | -CH3, -CH2CH3 | Z (cis) |
| Semi-stabilized | -C6H5 | Mixture of E and Z |
| Stabilized | -CO2Et, -CN | E (trans) |
Effect of Base and Solvent on Yield and Stereoselectivity
The choice of base and solvent can have a profound impact on both the yield and the E/Z ratio of the alkene product, particularly with semi-stabilized ylides. Lithium-containing bases (e.g., n-BuLi) can lead to the formation of lithium salt adducts, which can affect the equilibration of intermediates and thus alter the stereochemical outcome. Salt-free conditions, often achieved using sodium or potassium bases, tend to favor the formation of the Z-alkene with non-stabilized ylides.
Table 4.2.1: Example of Base and Solvent Effects on the Wittig Reaction of Benzaldehyde with Benzyltriphenylphosphonium Chloride
| Base | Solvent | Yield (%) | E:Z Ratio |
| n-BuLi | THF | 85 | 40:60 |
| NaNH2 | THF | 82 | 15:85 |
| t-BuOK | THF | 88 | 25:75 |
| NaOH | CH2Cl2/H2O | 75 | >95:5 (E selective) |
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of E-alkenes, particularly from stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction often provides a superior alternative to the traditional Wittig reaction. The HWE reaction utilizes phosphonate (B1237965) esters instead of phosphonium salts.
Advantages of the HWE Reaction:
-
Higher E-selectivity: The HWE reaction almost exclusively yields the E-alkene.
-
Easier purification: The phosphate byproduct is water-soluble and can be easily removed by aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction often requires chromatography for removal.
-
Increased reactivity: The phosphonate carbanions are generally more nucleophilic than the corresponding ylides, allowing for reactions with more hindered ketones.
Table 5.1: Quantitative Comparison of Wittig vs. HWE for Stilbene Synthesis
| Reaction | Reagents | Base | Yield (%) | E:Z Ratio |
| Wittig | Benzyltriphenylphosphonium chloride + Benzaldehyde | n-BuLi | 85 | 40:60 |
| HWE | Diethyl benzylphosphonate + Benzaldehyde | NaH | 95 | >98:2 |
Conclusion
Triphenylphosphonium chloride and its derivatives are indispensable precursors for the generation of Wittig reagents. Their stability, ease of synthesis, and versatility make them a cornerstone of modern organic synthesis. A thorough understanding of the factors influencing the formation of these salts, the subsequent generation of the ylides, and the mechanistic nuances of the Wittig reaction is crucial for researchers in academia and industry. By carefully selecting the appropriate precursor, base, and reaction conditions, chemists can effectively control the yield and stereochemical outcome of the olefination, enabling the efficient synthesis of a wide array of complex molecules, including pharmaceuticals and other high-value compounds. While the Horner-Wadsworth-Emmons reaction offers a powerful alternative for the synthesis of E-alkenes, the Wittig reaction, with its accessibility through triphenylphosphonium chlorides, remains a vital and frequently employed tool in the synthetic chemist's arsenal.
References
- 1. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]
- 2. Cinnamyltriphenylphosphonium chloride - CAS-Number 1530-35-4 - Order from Chemodex [chemodex.com]
- 3. Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
Theoretical Stability of Triphenylphosphonium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of triphenylphosphonium chloride. Triphenylphosphonium chloride and its derivatives are extensively used in organic synthesis, catalysis, and as mitochondrial-targeting moieties in drug development. Understanding their stability under various conditions is crucial for ensuring the efficacy, safety, and shelf-life of related chemical processes and pharmaceutical formulations. This document summarizes key stability parameters, outlines degradation pathways, and provides detailed experimental protocols for stability assessment.
Core Stability Profile
Triphenylphosphonium chloride is a quaternary phosphonium (B103445) salt that exhibits moderate stability. Its stability is influenced by temperature, moisture, pH, light, and the surrounding chemical environment. The primary degradation product upon decomposition is typically triphenylphosphine (B44618) oxide.
Thermal Stability
The thermal stability of phosphonium salts is a critical parameter for their application in various chemical processes, many of which are conducted at elevated temperatures.
| Parameter | Value | Method | Notes |
| Melting Point (°C) | 240-243 | Capillary Method | Decomposition may occur at the melting point. |
| Decomposition Onset (°C) | ~250-300 | TGA | Varies with heating rate and atmosphere. |
Thermogravimetric analysis (TGA) of related phosphonium salts, such as triphenylphosphonium triflate, indicates that decomposition generally begins at temperatures above 250°C. The decomposition of quaternary phosphonium salts is known to be influenced by the nature of the anion, with salts containing less nucleophilic anions often exhibiting higher thermal stability.
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion. For many phosphonium salts, the melting transition is closely followed by or coincides with decomposition.
Chemical Stability
Triphenylphosphonium chloride is susceptible to hydrolysis, particularly under basic conditions. The phosphorus center is electrophilic and can be attacked by nucleophiles, including water and hydroxide (B78521) ions. The primary product of hydrolysis is triphenylphosphine oxide.
The stability of triphenylphosphonium chloride in organic solvents is crucial for its use in synthesis and other applications.
-
Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, there is a potential for solvolysis, where the solvent molecule acts as a nucleophile, leading to the formation of triphenylphosphine oxide. The rate of this reaction is generally slower than hydrolysis in aqueous base.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO, Dichloromethane): Triphenylphosphonium chloride generally exhibits better stability in aprotic solvents in the absence of nucleophiles. However, the presence of trace amounts of water can still lead to slow hydrolysis over time. Some studies have shown that the decomposition of certain phosphonium salts can be influenced by the specific aprotic solvent used.
Photochemical Stability
Exposure to light, particularly in the UV region, can induce the degradation of triphenylphosphonium salts. Photolysis can lead to the cleavage of the phenyl-phosphorus bond, generating radical species that can participate in subsequent reactions. The specific products and quantum yields of photodegradation are dependent on the wavelength of light, the solvent, and the presence of other reactive species.
Hygroscopicity
Triphenylphosphonium chloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can significantly impact its stability, as the absorbed water can facilitate hydrolysis. Proper storage in a dry environment, such as in a desiccator or under an inert atmosphere, is essential to maintain the integrity of the compound.[1]
Degradation Pathways and Mechanisms
The primary degradation pathway for triphenylphosphonium chloride is the nucleophilic attack at the phosphorus center, leading to the formation of the thermodynamically stable triphenylphosphine oxide.
Hydrolysis
Under aqueous conditions, particularly in the presence of a base, the hydroxide ion attacks the electrophilic phosphorus atom. This is followed by the departure of a phenyl group, which is subsequently protonated to form benzene, and the formation of triphenylphosphine oxide.
References
Methodological & Application
Application Notes and Protocols for the Wittig Reaction of Triphenylphosphonium Chloride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This reaction facilitates the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, commonly referred to as a Wittig reagent. The thermodynamic driving force of this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1][2]
This application note provides detailed protocols for the Wittig reaction using various triphenylphosphonium chlorides, summarizes key quantitative data, and offers insights into the reaction's mechanism and applications in drug development.
Applications in Drug Development
The precise control over the position and stereochemistry of the double bond makes the Wittig reaction an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). It is frequently employed to introduce exocyclic double bonds or to construct specific E/Z isomers which can be critical for biological activity. For instance, the synthesis of analogs of resveratrol, a compound with potential anticancer properties, has utilized modified Wittig approaches.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide from a triphenylphosphonium salt and a strong base. This ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the final alkene and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides , where the group attached to the ylidic carbon is an alkyl group, typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[3][4]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the ylidic carbon, predominantly yield (E)-alkenes with high selectivity.[3][4]
-
Semi-stabilized ylides , such as benzylidenetriphenylphosphorane, often provide a mixture of (E) and (Z)-isomers, and the selectivity can be influenced by reaction conditions.[3]
Factors such as the choice of base, solvent, and the presence of lithium salts can also significantly impact the stereochemical outcome.[3][5]
Signaling Pathway Diagram
Caption: The reaction mechanism of the Wittig reaction.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Wittig reaction.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity of the Wittig reaction for various triphenylphosphonium chlorides with a selection of aldehydes and ketones. Note that reaction conditions can significantly influence these outcomes.
| Phosphonium Salt | Carbonyl Compound | Base | Solvent | Yield (%) | E:Z Ratio |
| Methyltriphenylphosphonium bromide | Cyclohexanone | n-BuLi | Toluene/THF | ~85 | N/A |
| Benzyltriphenylphosphonium (B107652) chloride | 9-Anthraldehyde | 50% NaOH | CH₂Cl₂/H₂O | ~74 | trans |
| Propyltriphenylphosphonium bromide | Pentan-3-one | n-BuLi | THF | High | N/A |
| (Carboethoxymethyl)triphenylphosphonium chloride | Benzaldehyde | NaH | THF | >90 | >95:5 (E) |
| Allyltriphenylphosphonium chloride | Acetaldehyde | n-BuLi | THF | ~80 | ~1:4 (E:Z) |
Data compiled from various literature sources. Yields and ratios are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with n-Butyllithium
This protocol describes a general method for the Wittig reaction using the strong base n-butyllithium for ylide generation. This method is suitable for non-stabilized and semi-stabilized ylides.
Materials:
-
Triphenylphosphonium chloride (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Appropriate solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the triphenylphosphonium chloride.
-
Add anhydrous THF to dissolve or suspend the salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the stirred suspension. The formation of a characteristic color (often deep red or orange) indicates ylide formation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkene.
Protocol 2: Wittig Reaction using Sodium Hydroxide (B78521) (Phase-Transfer Conditions)
This protocol is a convenient method for the Wittig reaction with semi-stabilized ylides, such as benzyltriphenylphosphonium chloride, using a strong aqueous base under phase-transfer conditions.
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 equiv)
-
Aldehyde (e.g., 9-anthraldehyde) (1.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvent for recrystallization (e.g., 1-propanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride and the aldehyde.
-
Add dichloromethane to dissolve the solids.
-
With vigorous stirring, add the 50% aqueous NaOH solution dropwise over 5-10 minutes.
-
Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with additional dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent to yield the pure alkene.
Conclusion
The Wittig reaction remains a vital transformation in organic synthesis, offering a reliable method for the preparation of alkenes with a high degree of control over the double bond's location. The choice of the phosphonium salt, carbonyl compound, and reaction conditions allows for the synthesis of a wide variety of alkene products. The protocols and data provided herein serve as a valuable resource for researchers in academia and industry, particularly those engaged in the synthesis of complex molecules for drug discovery and development.
References
Application Note: Synthesis of Alkenes via the Wittig Reaction Using Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound (aldehyde or ketone) and a phosphorus ylide.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction is highly valued for its reliability and the precise placement of the double bond in the resulting alkene.[1][4][5] This protocol details the synthesis of trans-stilbene (B89595) through the reaction of benzaldehyde (B42025) with a phosphorus ylide generated from benzyltriphenylphosphonium (B107652) chloride.
The reaction proceeds in two main stages. First, the phosphonium (B103445) salt, in this case, benzyltriphenylphosphonium chloride, is deprotonated by a strong base to form a phosphorus ylide (also known as the Wittig reagent).[6][7][8] Second, the nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][9] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[1][4][10] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction.[9]
Experimental Protocol: Synthesis of trans-Stilbene
This procedure outlines the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride using a sodium hydroxide (B78521) base in a two-phase solvent system.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Benzyltriphenylphosphonium chloride | 388.88 | 2.00 g | 5.14 |
| Benzaldehyde | 106.12 | 0.55 g (0.52 mL) | 5.18 |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | ~30 mL | - |
| 50% Sodium Hydroxide (w/w) | 40.00 | 2.6 mL | ~32.5 |
| Water (H₂O) | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | 142.04 | As needed | - |
| 95% Ethanol (B145695) | 46.07 | ~15 mL for recryst. | - |
Step-by-Step Procedure
Part 1: Reaction Setup and Ylide Formation
-
Combine benzyltriphenylphosphonium chloride (2.00 g) and benzaldehyde (0.52 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[11]
-
Add 10 mL of dichloromethane to the flask to dissolve the reagents.[12]
-
Begin vigorous stirring to ensure proper mixing. The phosphonium salt may not dissolve completely.
-
Using a pipette, add 2.6 mL of 50% aqueous sodium hydroxide solution dropwise to the stirring mixture over approximately 5-10 minutes.[7][12] The formation of the orange-colored ylide indicates the start of the reaction.
-
Allow the reaction to stir vigorously at room temperature for 30 minutes.[7][12] The mixture will likely be a bright orange or yellow color.[12][13]
Part 2: Workup and Extraction
-
After 30 minutes, stop the stirring and transfer the reaction mixture to a separatory funnel.
-
Rinse the reaction flask with an additional 10 mL of dichloromethane and 10 mL of water, adding both rinses to the separatory funnel.[12][14]
-
Shake the separatory funnel vigorously, venting periodically to release any pressure.
-
Allow the layers to separate. The lower organic layer (dichloromethane) should contain the product.[12][14]
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Extract the remaining aqueous layer twice more with 5 mL portions of dichloromethane. Combine all organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate for about 10 minutes.[10]
Part 3: Isolation and Purification
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator or by gentle heating in a fume hood to yield the crude product, a mixture of trans-stilbene and triphenylphosphine oxide.[10]
-
Purify the crude solid by recrystallization from hot 95% ethanol (approximately 10-15 mL).[10] Triphenylphosphine oxide is more soluble in ethanol and will remain in the mother liquor.
-
Collect the white, crystalline product (trans-stilbene) by vacuum filtration, washing the crystals with a small amount of ice-cold 95% ethanol.[10]
-
Allow the product to air dry completely.
Characterization
-
Yield: Determine the final mass of the dried product and calculate the percent yield. A typical yield ranges from 60-80%.
-
Melting Point: Measure the melting point of the purified trans-stilbene. The literature value is 123-125 °C.[10] A sharp melting range close to this value indicates high purity.
Visualized Protocols and Mechanisms
Experimental Workflow
References
- 1. byjus.com [byjus.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Stereoselective Wittig Reaction with Triphenylphosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. A key feature of this reaction is its potential for stereocontrol, allowing for the selective synthesis of either (Z)- or (E)-alkenes. This stereoselectivity is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals, where the geometry of a double bond can profoundly influence biological activity. This document provides a detailed overview of the factors governing the stereoselectivity of the Wittig reaction with triphenylphosphonium ylides, along with experimental protocols for achieving high (Z)- and (E)-selectivity.
The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphonium ylide employed. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic center.[1] Non-stabilized ylides, typically bearing alkyl or hydrogen substituents, react under kinetic control to predominantly form (Z)-alkenes.[2][3] Conversely, stabilized ylides, which contain electron-withdrawing groups such as esters or ketones, react reversibly and under thermodynamic control to yield (E)-alkenes with high selectivity.[3] Semi-stabilized ylides, for instance, those with aryl or vinyl groups, often provide mixtures of (E)- and (Z)-isomers.[3]
Reaction conditions, including the choice of solvent and the presence of salts, can also significantly influence the stereochemical course of the reaction.[4][5] For instance, salt-free conditions are crucial for maximizing (Z)-selectivity with non-stabilized ylides, as lithium salts can promote equilibration of reaction intermediates, leading to a loss of stereoselectivity in a process termed "stereochemical drift".[3][4] For cases where (E)-alkenes are desired from non-stabilized ylides, the Schlosser modification of the Wittig reaction offers a powerful solution.[4][6]
Data Presentation
The following tables summarize the stereochemical outcomes of the Wittig reaction with different types of ylides and under various reaction conditions.
Table 1: Stereoselectivity of Wittig Reaction with Non-Stabilized Ylides
| Ylide | Aldehyde/Ketone | Base | Solvent | Additive | Z:E Ratio | Reference |
| Ph₃P=CH(CH₂)₃CH₃ | CH₃(CH₂)₅CHO | n-BuLi | THF | None | >95:5 | [7] |
| Ph₃P=CHCH₃ | C₆H₅CHO | NaHMDS | THF | None | 96:4 | N/A |
| Ph₃P=CH(CH₂)₂CH₃ | C₆H₅CHO | n-BuLi | THF | LiI | 58:42 | [8] |
| Ph₃P=CHCH₂CH₂Ph | p-NO₂C₆H₄CHO | NaNH₂ | THF | None | 90:10 | N/A |
| (Iodomethyl)triphenylphosphorane | p-anisaldehyde | NaHMDS | THF | None | 97:3 | [2] |
Table 2: Stereoselectivity of Wittig Reaction with Stabilized Ylides
| Ylide | Aldehyde/Ketone | Base | Solvent | Additive | E:Z Ratio | Reference |
| Ph₃P=CHCO₂Et | C₆H₅CHO | NaOEt | EtOH | None | >95:5 | [2] |
| Ph₃P=CHCOPh | C₆H₅CHO | NaH | DMF | None | >95:5 | N/A |
| Ph₃P=CHCN | p-ClC₆H₄CHO | K₂CO₃ | CH₂Cl₂ | None | >90:10 | N/A |
| (Methoxycarbonylmethylene)tributylphosphorane | α-alkoxyaldehyde | N/A | Toluene | Benzoic acid | High E-selectivity | [9] |
Table 3: Influence of Solvents on Stereoselectivity
| Ylide Type | Aldehyde | Base | Solvent | Z:E Ratio | Reference |
| Non-stabilized | Aliphatic | K-bases/18-crown-6 | Toluene | 81:19 | |
| Non-stabilized | Aliphatic | K-bases/18-crown-6 | CH₂Cl₂ | 50:50 | |
| Non-stabilized | Aliphatic | K-bases/18-crown-6 | H₂O | 27:73 | |
| Stabilized | Aromatic | N/A | Pyridine | Increased Z | [3] |
Experimental Protocols
Protocol 1: (Z)-Selective Wittig Reaction for the Synthesis of (Z)-7-Hexadecenal
This protocol describes the synthesis of (Z)-7-Hexadecenal, a component of the tobacco budworm sex pheromone, using a non-stabilized ylide to ensure high (Z)-selectivity.
Materials:
-
Heptyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 1.6 M solution)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask or two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add heptyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield (Z)-7-Hexadecenal.
-
Protocol 2: (E)-Selective Wittig Reaction via the Schlosser Modification
This protocol outlines the Schlosser modification, which is employed to obtain (E)-alkenes from non-stabilized ylides.[4][6]
Materials:
-
Alkyltriphenylphosphonium salt (e.g., ethyltriphenylphosphonium bromide)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
n-Butyllithium (n-BuLi) in hexane
-
Aldehyde (e.g., benzaldehyde)
-
Phenyllithium (B1222949) (PhLi) solution
-
Potassium tert-butoxide (KOt-Bu)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
-
Reaction and Betaine (B1666868) Formation:
-
Cool the ylide solution to -78 °C.
-
Add the aldehyde (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to form the lithium-complexed betaine intermediate.
-
-
Epimerization to the threo-Betaine:
-
To the cold solution, add a solution of phenyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. This deprotonates the betaine.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of tert-butanol (1.2 equivalents) in THF to protonate the intermediate, leading to the more stable threo-lithiobetaine.
-
-
Elimination to the (E)-Alkene:
-
Add potassium tert-butoxide (1.2 equivalents) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the (E)-alkene.
-
Mandatory Visualization
Caption: Mechanism for (Z)-alkene formation with non-stabilized ylides.
Caption: Mechanism for (E)-alkene formation with stabilized ylides.
Caption: Experimental workflow for the Schlosser modification.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Schlosser Modification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Applications of Triphenylphosphonium Chloride in the Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphonium chloride ((C₆H₅)₃P⁺Cl⁻), a quaternary phosphonium (B103445) salt, is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its primary application lies in the celebrated Wittig reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. Beyond this cornerstone reaction, triphenylphosphonium moieties are increasingly utilized as carriers to enhance the biological activity of natural products and as phase-transfer catalysts. This document provides detailed application notes and experimental protocols for the use of triphenylphosphonium chloride and its derivatives in the synthesis and modification of natural products, targeting researchers, scientists, and professionals in drug development.
I. The Wittig Reaction in Natural Product Synthesis
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to give an alkene and triphenylphosphine (B44618) oxide.[1][2][3] This reaction is a cornerstone in the total synthesis of numerous natural products due to its reliability and stereochemical control.
A. Synthesis of Vitamin A (Retinol)
A classic industrial application of the Wittig reaction is in the synthesis of Vitamin A. The BASF process utilizes a C15-phosphonium salt, derived from β-ionone, which reacts with a C5-aldehyde to construct the full C20 carbon skeleton of Vitamin A acetate.
Workflow for the Synthesis of β-Ionylidene Ethyltriphenylphosphonium Salt:
Caption: Synthesis of the C15-phosphonium salt for Vitamin A synthesis.
Experimental Protocol: Synthesis of β-Ionylidene Ethyltriphenylphosphonium Chloride [4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve triphenylphosphine (28 parts) and vinyl-β-ionol (22 parts) in tetrahydrofuran (B95107) (50 parts).
-
Addition of HCl: Cool the mixture to -5 °C. Slowly add a 1.6 N solution of hydrogen chloride in tetrahydrofuran (125 parts) to the stirred mixture.
-
Reaction: Stir the reaction mixture at +5 °C for 30 hours.
-
Isolation: The product, β-ionylidene-ethyl-triphenyl-phosphonium chloride, precipitates from the solution. Filter the precipitate and dry to obtain the phosphonium salt (yield: 14 parts, melting point 114 °C).[4]
Wittig Reaction for Vitamin A Acetate:
References
Application Notes and Protocols: Triphenylphosphonium Chloride in the Synthesis of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triphenylphosphonium chloride and its derivatives in the preparation of ionic liquids (ILs). Phosphonium-based ILs are gaining significant attention due to their advantageous properties, including high thermal stability and chemical resistance, making them suitable for a wide range of applications, from "green" alternatives to volatile organic solvents in chemical synthesis to electrolytes in electrochemical devices.[1]
Introduction to Triphenylphosphonium-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[2] Triphenylphosphonium-based ILs are a subclass of phosphonium (B103445) ILs that offer unique characteristics stemming from the triphenylphosphine (B44618) (TPP) platform. TPP is an attractive starting material for IL synthesis due to its ready availability, low cost, and good chemical stability.[2] These ILs have demonstrated high thermal stability, with decomposition temperatures reaching up to 450 °C, positioning them as excellent candidates for high-temperature applications.[2][3][4][5]
Compared to their nitrogen-based counterparts, such as imidazolium (B1220033) salts, phosphonium ILs often exhibit greater thermal and chemical stability.[1] This enhanced stability is partly due to the absence of acidic protons, which can be found in some imidazolium cations.[2][3]
Applications
The unique properties of triphenylphosphonium-based ILs make them suitable for various applications, including:
-
High-Temperature Solvents: Their high thermal stability allows them to be used as solvents in chemical reactions requiring elevated temperatures.[2][3]
-
Catalysis: They can serve as effective reaction media for various catalytic processes.
-
Electrolytes: Their ionic nature and stability make them promising electrolytes in batteries and supercapacitors.[1]
-
Biomass Processing: Their use as hydrophobic solvents for biomass processing has been explored.[2][3]
-
Separation Technologies: Their tunable properties are advantageous in separation and extraction processes.[6]
Data Presentation: Physicochemical Properties
The thermal properties of several alkyltriphenylphosphonium-based ionic liquids are summarized in the table below. These properties are highly dependent on the nature of the anion paired with the phosphonium cation.
| Cation | Anion | Melting Point (°C) | Decomposition Temperature (°C) | Reference |
| 1-Butyltriphenylphosphonium | bis(trifluoromethane)sulfonimide (TF2N) | 89.32 | 420 | [2][3] |
| 1-Butyltriphenylphosphonium | bis(pentafluoroethanesulfonyl)imide (BETI) | 85.20 | 450 | [2][3] |
| 1-Butyltriphenylphosphonium | 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide (NCyF) | 118.50 | 430 | [2][3] |
| 1-Butyltriphenylphosphonium | Not specified | 126.40 | Not specified | [2][3] |
Experimental Protocols
The synthesis of triphenylphosphonium-based ionic liquids typically involves a two-step process: quaternization of triphenylphosphine to form an alkyltriphenylphosphonium halide, followed by an anion exchange reaction.
Protocol 1: Synthesis of Alkyltriphenylphosphonium Chloride
This protocol describes the synthesis of alkyltriphenylphosphonium chlorides with varying alkyl chain lengths (C6, C10, C12, C14).
Materials:
-
Triphenylphosphine
-
1-Chloroalkane (e.g., 1-chlorodecane)
-
Solvent (e.g., methanol)[7]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as methanol (B129727).
-
Addition of Haloalkane: Add the corresponding 1-chloroalkane to the solution. The molar ratio of triphenylphosphine to 1-chloroalkane can be varied, for example, from 1:1 to 1:2.[7]
-
Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere. For the synthesis of [P666,10]Cl (trihexyl(decyl)phosphonium chloride), the reaction was heated to 140 °C for 24 hours.[8]
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified by recrystallization to obtain the desired alkyltriphenylphosphonium chloride.[7] The purity of the product can be confirmed by NMR spectroscopy.[9]
Protocol 2: Anion Exchange Reaction
This protocol describes the synthesis of a triphenylphosphonium-based ionic liquid with a different anion via a metathesis reaction.
Materials:
-
Alkyltriphenylphosphonium chloride (synthesized as per Protocol 1)
-
A salt containing the desired anion (e.g., Lithium bis(trifluoromethane)sulfonimide - LiTF2N)
-
Solvent (e.g., methanol, water)
Procedure:
-
Dissolution: Dissolve the alkyltriphenylphosphonium chloride in a suitable solvent like methanol.
-
Anion Source Addition: In a separate flask, dissolve the salt containing the desired anion (e.g., LiTF2N) in a solvent in which it is soluble, such as hot methanol or a mixture of methanol and water.
-
Metathesis Reaction: Add the solution containing the anion source to the solution of the phosphonium chloride. A precipitate of the inorganic salt (e.g., LiCl) will form.
-
Purification:
-
The precipitated inorganic salt is removed by filtration.
-
The solvent from the filtrate is removed under reduced pressure.
-
The resulting ionic liquid is then washed multiple times with water to remove any remaining inorganic salt.[8]
-
The final product is dried in vacuo to yield the pure phosphonium ionic liquid.
-
Visualizations
Synthesis Pathway of Alkyltriphenylphosphonium Ionic Liquids
Caption: General synthesis pathway for triphenylphosphonium ionic liquids.
Experimental Workflow for Ionic Liquid Preparation
Caption: Workflow for the synthesis and purification of ionic liquids.
Logical Relationship of Components
Caption: Components forming a triphenylphosphonium-based ionic liquid.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arpnjournals.org [arpnjournals.org]
- 7. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Antifungal Agents Using Triphenylphosphonium Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This necessitates the development of novel antifungal agents with alternative mechanisms of action. One promising strategy involves the use of triphenylphosphonium (TPP) chloride derivatives. The lipophilic cationic nature of the TPP moiety facilitates the accumulation of conjugated molecules within the mitochondria of fungal cells, a critical organelle for cellular respiration and energy production.[1][2][3] This targeted delivery can enhance the efficacy of antifungal compounds and potentially overcome existing resistance mechanisms.[4][5]
These application notes provide a comprehensive overview of the synthesis and evaluation of TPP-based antifungal agents. Detailed protocols for the synthesis of key derivatives, a summary of their antifungal activities, and insights into their mechanisms of action are presented to guide researchers in this burgeoning field.
I. Rationale for Targeting Fungal Mitochondria with Triphenylphosphonium Derivatives
Fungal mitochondria present an attractive target for antifungal drug development due to their central role in vital cellular processes.[6][7] The inner mitochondrial membrane maintains a significant negative membrane potential, which can be exploited for the targeted delivery of cationic molecules.[3] The TPP cation, due to its positive charge and high lipophilicity, can readily pass through phospholipid bilayers and accumulate several hundred-fold within the mitochondrial matrix, driven by the membrane potential.[1][2][3]
By conjugating antifungal pharmacophores to a TPP moiety, it is possible to achieve high local concentrations of the active compound at its site of action, thereby enhancing its therapeutic effect. This approach has been successfully employed to develop a range of mitochondria-targeted antifungal agents with broad-spectrum activity.[2][8]
II. Synthesis of Triphenylphosphonium-Based Antifungal Agents
The synthesis of TPP-containing antifungal agents typically involves the reaction of triphenylphosphine (B44618) with a suitable alkyl or benzyl (B1604629) halide precursor.[3] The general synthetic scheme involves a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom bearing a leaving group (e.g., bromide, chloride).
General Synthetic Protocol for Alkyl-Triphenylphosphonium Halides
A common method for synthesizing simple alkyl-TPP halides is the reaction of triphenylphosphine with an appropriate 1-bromoalkane.[1]
Materials:
-
Triphenylphosphine
-
1-Bromoalkane (e.g., 1-bromodecane)
-
Acetonitrile (B52724) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve triphenylphosphine (15 mmol) and the desired 1-bromoalkane (10 mmol) in 50 mL of acetonitrile in a round-bottom flask.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography. Elute the column with a mixture of petroleum ether, ethyl acetate, and methanol (e.g., in a 15:15:1 v/v/v ratio) to obtain the pure alkyl-triphenylphosphonium bromide.[1]
This general procedure can be adapted for the synthesis of various TPP derivatives, including those with functional groups like hydroxyl or carboxyl moieties, by starting with the corresponding ω-bromoalkan-1-ols or ω-bromoalkanoic acids.[1]
Synthesis of Mitochondria-Targeting Quinolone Analogs (mitoQNOs)
This protocol describes the synthesis of TPP-conjugated quinolone analogs, which have shown enhanced fungicidal activity.[8]
Step 1: Synthesis of ω-bromoaliphatic acyl chloride intermediate This step is a prerequisite for the final conjugation and is described in the literature.[8]
Step 2: General synthetic procedure of mitoQNOs
-
In an inert atmosphere (e.g., under argon), combine the quinolone intermediate (compound 6 in the reference, 3 mmol), triphenylphosphine (3.6 mmol), and potassium iodide (0.14 mmol) in 50 mL of acetonitrile.[8]
-
Reflux the mixture for 12 hours.[8]
-
Evaporate the solvent in vacuo.
-
Purify the residue using silica gel chromatography to yield the final mitoQNO product.[8]
III. Antifungal Activity of Triphenylphosphonium Derivatives
A variety of TPP-based compounds have demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi, including both yeast and filamentous fungi.[2] The efficacy is often dependent on the nature of the molecule conjugated to the TPP moiety and the length of the alkyl chain in simple alkyl-TPP derivatives.[1]
| Compound Class | Representative Compound(s) | Target Fungi | Activity (MIC/EC50) | Reference |
| Alkyl-TPP | Decyl-triphenylphosphonium (C10-TPP) | Phytopathogenic fungi | EC50 values vary by species | [1] |
| ω-TPP-Fatty Acids | 15-(triphenylphosphonium)pentadecanoic acid | Phytopathogenic fungi | Generally lower activity than alkyl-TPPs | [1] |
| ω-TPP-Fatty Alcohols | 14-(triphenylphosphonium)tetradecan-1-ol | Phytopathogenic fungi | Generally lower activity than alkyl-TPPs | [1] |
| TPP-Quinolone Analogs | mitoQNO11 | Phytophthora capsici, Sclerotinia sclerotiorum | EC50 = 7.42 µmol/L and 4.43 µmol/L, respectively | [8] |
| TPP-Gallic Acid Derivatives | TPP+-C10, TPP+-C12 | Candida albicans | MIC = 3.9 to 13 µM | [9] |
| Phosphonium Ionic Liquids | [P44412][POM], [P44414][POM], [P66614][POM] | Dematiaceous fungi | Significant inhibition of fungal growth | [10][11][12] |
| TPP-Azole Conjugates | AZD 25 | Azole-resistant Candida strains | Potent activity, overcomes resistance | [4] |
| Phosundoxin | - | Yeast-like and filamentous fungi | MIC = 2 to 16 mg/L | [2] |
Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values are dependent on the specific fungal species and testing conditions. Please refer to the cited literature for detailed experimental data.
IV. Mechanism of Action
The primary mechanism of antifungal action for many TPP derivatives is the disruption of mitochondrial function.[6][9] Upon accumulation in the mitochondria, these compounds can interfere with several key processes:
-
Inhibition of the Electron Transport Chain: TPP-conjugates can inhibit the activity of respiratory chain complexes, leading to a decrease in ATP production.[2][13] For instance, the novel compound Phosundoxin was found to inhibit OXPHOS complexes and ATP synthase.[2]
-
Induction of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the generation of harmful reactive oxygen species, causing oxidative stress and cellular damage.[1]
-
Uncoupling of Oxidative Phosphorylation: Some TPP derivatives can act as uncouplers, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1]
-
Inhibition of Ergosterol (B1671047) Biosynthesis: In the case of TPP-azole conjugates, the mechanism also involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, in addition to mitochondrial dysfunction.[4]
V. Experimental Workflows and Signaling Pathways
Synthesis and Antifungal Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel TPP-based antifungal agents.
Caption: General workflow for the synthesis and antifungal testing of triphenylphosphonium derivatives.
Proposed Mechanism of Action in Fungal Mitochondria
The diagram below outlines the proposed signaling pathway for the antifungal activity of TPP derivatives targeting fungal mitochondria.
References
- 1. Phytopathogenic Fungicidal Activity and Mechanism Approach of Three Kinds of Triphenylphosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole-triphenylphosphonium conjugates combat antifungal resistance and alleviate the development of drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triphenylphosphonium (TPP)-Conjugated Quinolone Analogs Displayed Significantly Enhanced Fungicidal Activity Superior to Its Parent Molecule [mdpi.com]
- 9. Gallic acid triphenylphosphonium derivatives TPP+-C10 and TPP+-C12 inhibit mitochondrial function in Candida albicans exerting antifungal and antibiofilm effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonium-based ionic liquids as antifungal agents for conservation of heritage sandstone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonium-based ionic liquids as antifungal agents for conservation of heritage sandstone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Triphenylphosphonium-Driven Targeting of Pyrimorph Fragment Derivatives Greatly Improved Its Action on Phytopathogen Mitochondria. | Semantic Scholar [semanticscholar.org]
Application of Triphenylphosphonium Chloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphonium chloride and its derivatives are versatile reagents that play a crucial role in the synthesis of a wide array of pharmaceutical intermediates. Their utility primarily stems from their application in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, and their function as effective phase-transfer catalysts. These reactions are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs), including antiviral, anticancer, and vitamin-based therapies. This document provides detailed application notes and experimental protocols for the use of triphenylphosphonium chloride in key pharmaceutical syntheses.
Core Applications
Triphenylphosphonium chloride and its analogues are instrumental in several critical synthetic transformations:
-
Wittig Olefination: This is the most prominent application, enabling the conversion of aldehydes and ketones into alkenes. This reaction is a cornerstone in the synthesis of various pharmaceutical compounds where the creation of a carbon-carbon double bond is a key step.
-
Phase-Transfer Catalysis: Triphenylphosphonium salts can act as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] This is particularly useful for enhancing reaction rates and yields in the synthesis of pharmaceutical intermediates.[2][3]
Application 1: The Wittig Reaction in Vitamin A Synthesis
The industrial synthesis of Vitamin A acetate (B1210297) heavily relies on the Wittig reaction.[4] The general strategy involves the reaction of a C15-triphenylphosphonium salt with a C5-aldehyde component.[4][5]
Signaling Pathway: The Wittig Reaction
The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, which then reacts with a carbonyl compound.
Caption: General mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of Vitamin A Acetate Intermediate
This protocol outlines the final Wittig coupling step in a common industrial synthesis of Vitamin A acetate, reacting a C15-phosphonium salt with a C5-aldehyde.
Materials:
-
β-Ionylidene ethyltriphenylphosphonium salt (C15 salt)
-
4-Acetoxy-2-methyl-but-2-enal (C5 acetate)[5]
-
Methanol[5]
-
Water[5]
-
Heptane[6]
-
Ammonia (aqueous solution)[6]
-
Triphenylphosphine (for C15 salt preparation)[6]
-
Sulfuric acid (for C15 salt preparation)[6]
Procedure for the Preparation of C15-Phosphonium Salt:
-
A solution of 139.7 g of triphenylphosphine is prepared in a solvent mixture of 206.8 g of methanol, 44.46 g of water, and 40.68 g of heptane (B126788) at 40°C with stirring.[6]
-
Over a period of 1 hour, 72.7 g of 75% sulfuric acid is added dropwise.[6]
-
Then, 130 g of β-vinylionol (with a purity of 92.1%) is metered in over 2 hours.[6]
-
The temperature is raised to 50°C, and the mixture is stirred for 4 hours.[6]
-
Extractive workup results in the C15 salt in a yield of 99.9% (based on the triphenylphosphine employed).[6]
Procedure for the Wittig Reaction:
-
A solution of 100 g of the C15 salt in 150 g of water is heated to 50°C.[6]
-
Ammonia (2.1 equivalents based on the C15 salt) and 1.0 to 1.1 equivalents of C5 acetate are metered in.[6]
-
After the addition is complete, the mixture is stirred at 50°C for 30 minutes.[6]
-
Extractive workup of the reaction mixture yields Vitamin A acetate.[6]
Quantitative Data
| Reaction Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| C15 Salt Formation | β-vinylionol, Triphenylphosphine | Methanol, Water, Heptane, H₂SO₄ | 40-50 | 4 | 99.9 | Not Specified | [6] |
| Wittig Reaction | C15 Salt, C5 Acetate | Water, Ammonia | 50 | 0.5 | 89 | Not Specified | [6] |
Application 2: Synthesis of Antiviral and Anticancer Intermediates
(Methoxymethyl)triphenylphosphonium (B8745145) chloride is a key reagent in the synthesis of several complex pharmaceutical intermediates known for their antiviral and antitumor properties.[2]
Synthesis of Cephalotaxine Intermediate
(Methoxymethyl)triphenylphosphonium chloride is utilized in the synthesis of cephalotaxine, an alkaloid with notable antiviral and antitumor activities.[2] While a detailed public protocol for this specific industrial synthesis is proprietary, the general approach involves a Wittig-type reaction to introduce a methoxymethyl group, which is a crucial step in building the complex core structure of the molecule. The high purity of the phosphonium (B103445) salt (typically ≥99.5%) is critical for the success of such multi-step syntheses.[2]
Synthesis of a Paclitaxel (B517696) Fragment
This same reagent, (methoxymethyl)triphenylphosphonium chloride, is also employed in the synthesis of a fragment of paclitaxel (Taxol®), a widely used chemotherapy drug.[7] The synthesis of the complex C-ring of paclitaxel can involve various strategies, and the introduction of specific carbon units via Wittig-type reactions is a common approach.
Application 3: Phase-Transfer Catalysis in Pharmaceutical Synthesis
Triphenylphosphonium salts are effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, thereby increasing reaction rates and yields.[1][2] This is a green chemistry approach as it can reduce the need for organic solvents.[8]
General Workflow for Phase-Transfer Catalysis
Caption: General workflow of phase-transfer catalysis.
Experimental Protocol: Alkylation under Phase-Transfer Conditions (General)
This protocol provides a general methodology for an alkylation reaction using triphenylphosphonium chloride as a phase-transfer catalyst. Specific substrate and reaction conditions would need to be optimized.
Materials:
-
Nucleophilic substrate (soluble in the aqueous phase)
-
Alkylating agent (e.g., alkyl halide, soluble in the organic phase)
-
Triphenylphosphonium chloride (catalyst)
-
Inorganic base (e.g., NaOH, K₂CO₃)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
Dissolve the nucleophilic substrate and the inorganic base in water to form the aqueous phase.
-
In a separate flask, dissolve the alkylating agent in the organic solvent to form the organic phase.
-
Add the triphenylphosphonium chloride catalyst to the organic phase.
-
Combine the aqueous and organic phases in a reaction vessel equipped with a mechanical stirrer.
-
Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction to occur.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, stop the stirring and allow the phases to separate.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method such as crystallization or column chromatography.
Quantitative Data for a Representative Phase-Transfer Catalyzed Reaction
The following table provides data for a representative alkylation of 2-mercaptobenzimidazole (B194830) using tetrabutylammonium (B224687) bromide (a quaternary ammonium (B1175870) salt with similar function to triphenylphosphonium salts) as a phase-transfer catalyst, illustrating typical yields.
| Nucleophile | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Mercapto-5-methyl-1H-benzimidazole | Isopropyl bromide | Tetrabutylammonium bromide | K₂CO₃ | Acetonitrile | 42 (S-alkylation) | [9] |
| 2-Mercapto-5-methyl-1H-benzimidazole | Benzyl chloride | Tetrabutylammonium bromide | K₂CO₃ | Acetonitrile | 85 (S-alkylation) | [9] |
Conclusion
Triphenylphosphonium chloride and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. The Wittig reaction provides a reliable and stereoselective method for alkene formation, critical for the synthesis of complex molecules like Vitamin A. Furthermore, the utility of these salts as phase-transfer catalysts offers an efficient and environmentally benign approach to conducting biphasic reactions. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize these reagents in their synthetic endeavors.
References
- 1. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 2. nbinno.com [nbinno.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2005058811A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]
- 6. US20090043121A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of Alkenes from Epoxides via Triphenylphosphine-Promoted Deoxygenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of alkenes from epoxides utilizing a triphenylphosphine (B44618) (PPh₃)-promoted deoxygenation reaction. This metal-free method offers an efficient and versatile strategy for the synthesis of a variety of alkene derivatives, including terminal, 1,1-disubstituted, and 1,2-disubstituted alkenes.[1][2][3] The reaction proceeds with a broad functional group tolerance and can be performed on a gram scale with excellent yields.[1][2] A key feature of this protocol is the potential for stereoinvertive deoxygenation, enabling the conversion of cis-epoxides to trans-alkenes and vice versa.[1] This application note includes a detailed experimental procedure, a summary of representative yields, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The deoxygenation of epoxides is a fundamental transformation in organic synthesis, providing access to valuable alkene building blocks. Traditional methods for this conversion often rely on expensive or stoichiometric metal catalysts and reducing agents, which can limit their applicability and scalability.[1][2] The use of triphenylphosphine (PPh₃) as both a promoter and a reducing agent presents a more sustainable and economical alternative.[1] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. This protocol is based on a recently developed metal-free approach that demonstrates high efficiency and broad substrate scope.[2][3]
It is important to distinguish this deoxygenation reaction from the reaction of epoxides with triphenylphosphine dichloride (Ph₃PCl₂). The latter reagent promotes the conversion of epoxides to vicinal dichlorides, a distinct synthetic transformation.[4][5]
Reaction Mechanism
The deoxygenation of epoxides by triphenylphosphine is proposed to proceed through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of triphenylphosphine on one of the carbon atoms of the epoxide ring, leading to the formation of a betaine (B1666868) intermediate. This intermediate then undergoes a ring-closing cyclization to form a four-membered oxaphosphetane ring. The strained oxaphosphetane subsequently collapses, eliminating the highly stable triphenylphosphine oxide and yielding the desired alkene.[1] In some cases, this process occurs with inversion of stereochemistry.
Caption: Proposed reaction mechanism for the deoxygenation of epoxides by triphenylphosphine.
Quantitative Data
The triphenylphosphine-promoted deoxygenation of epoxides is effective for a wide range of substrates, affording high yields of the corresponding alkenes. Below is a table summarizing representative yields for the conversion of various epoxides to alkenes.
| Entry | Epoxide Substrate | Alkene Product | Yield (%) |
| 1 | Styrene Oxide | Styrene | 95 |
| 2 | trans-Stilbene Oxide | trans-Stilbene | 92 |
| 3 | cis-Stilbene Oxide | trans-Stilbene | 89 |
| 4 | 1,2-Epoxyoctane | 1-Octene | 91 |
| 5 | Cyclohexene Oxide | Cyclohexene | 88 |
| 6 | 2-Methyl-1,2-epoxyhexane | 2-Methyl-1-hexene | 93 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
This protocol is a general guideline for the triphenylphosphine-promoted deoxygenation of epoxides. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific substrates.
Materials:
-
Epoxide (1.0 mmol)
-
Triphenylphosphine (PPh₃) (1.2 mmol)
-
Anhydrous toluene (B28343) (5 mL)
-
Schlenk tube or round-bottom flask with a condenser
-
Inert atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow:
References
- 1. PPh3-Promoted Direct Deoxygenation of Epoxides to Alkenes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PPh3-Promoted Direct Deoxygenation of Epoxides to Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine dichloride - Enamine [enamine.net]
Application Notes and Protocols: Triphenylphosphonium Chloride in Visible-Light Promoted Hydrophosphination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triphenylphosphonium salts, such as triphenylphosphonium chloride and its analogues, in visible-light promoted hydrophosphination reactions. This innovative method offers an efficient and atom-economical approach for the synthesis of valuable organophosphorus compounds.
Introduction
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. A notable application of this technology is the hydrophosphination of alkenes, a process that installs a phosphorus moiety across a carbon-carbon double bond. Triphenylphosphonium salts have been identified as effective reagents in these transformations, acting as precursors to reactive phosphorus-centered radicals upon visible light irradiation.[1][2][3][4] This method is particularly significant as it allows for the direct conversion of simple olefins into functionalized phosphonium (B103445) salts, which are versatile intermediates in organic synthesis, notably in the Wittig reaction.[1][3][4]
Core Application: Alkene Homologation
A key application of this methodology is the one-pot homologation of alkenes.[1][3][4] This process involves the visible-light-mediated hydrophosphination of an alkene with a triphenylphosphonium salt, followed by an in-situ Wittig reaction with a carbonyl compound. This sequence allows for the efficient construction of more complex olefinic structures from simple starting materials.
Reaction Data Summary
The following tables summarize the reaction conditions and yields for the visible-light promoted hydrophosphination of various alkenes with triphenylphosphonium triflate, followed by a Wittig reaction.
Table 1: Optimization of the Hydrophosphination/Wittig Two-Step Reaction
| Entry | Alkene | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Phenyl-1-butene | Benzaldehyde | 1,5-Diphenyl-1-pentene | 75 |
| 2 | 1-Octene | Benzaldehyde | 1-Phenyl-1-nonene | 81 |
| 3 | Cyclopentene | Benzaldehyde | Benzylidenecyclopentane | 65 |
| 4 | 1-Hexene | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-heptene | 78 |
Data extracted from Levin, V. V., & Dilman, A. D. (2021). Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate. Chemical Communications, 57(5), 655-658.
Table 2: Substrate Scope of the Alkene Homologation
| Alkene | Carbonyl Compound | Product | Yield (%) |
| 4-Phenyl-1-butene | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-5-phenyl-1-pentene | 71 |
| 1-Pentene | Benzaldehyde | 1-Phenyl-1-hexene | 77 |
| 3,3-Dimethyl-1-butene | Benzaldehyde | 1-Phenyl-4,4-dimethyl-1-pentene | 55 |
| 1-Methyl-1-cyclohexene | Benzaldehyde | (1-Methylcyclohexylidene)methylbenzene | 41 |
Data extracted from the supplementary information of Levin, V. V., & Dilman, A. D. (2021). Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate. Chemical Communications, 57(5), 655-658.
Reaction Mechanism and Workflow
The reaction is believed to proceed through the formation of a phosphinyl radical cation intermediate under photocatalytic conditions.[1][3][4]
Caption: Proposed mechanism for visible-light promoted hydrophosphination and subsequent Wittig reaction.
The experimental workflow for this one-pot reaction is outlined below.
References
- 1. Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Triphenylphosphonium salts as radical precursors using photoredox catalysis - American Chemical Society [acs.digitellinc.com]
- 3. Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Cytotoxicity Profiling of Novel Triphenylphosphonium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenylphosphonium (TPP+) salts are a promising class of compounds in anticancer research. Their defining characteristic is the lipophilic, positively charged TPP+ cation, which facilitates their accumulation within mitochondria.[1] Cancer cells typically exhibit a significantly more negative mitochondrial membrane potential compared to normal cells, leading to the selective uptake and concentration of TPP+ salts within the mitochondria of neoplastic cells.[2][3] This targeted delivery allows for the disruption of mitochondrial function, ultimately inducing cancer cell death while potentially sparing healthy cells.[3][4] This application note provides an overview of the cytotoxic effects of novel TPP+ salts, summarizes key quantitative data, and offers detailed protocols for assessing their cytotoxic activity.
General Mechanism of Action
The primary mechanism of action for many cytotoxic TPP+ salts involves targeting and disrupting mitochondrial function.[5][6][7] Upon entering a cancer cell, the TPP+ moiety drives the compound's accumulation in the mitochondrial matrix, a process governed by the high negative membrane potential.[6][8] This accumulation leads to several downstream effects:
-
Inhibition of Oxidative Phosphorylation: The compounds can decrease cellular oxygen consumption, indicating an impairment of the electron transport chain.[5][6][9]
-
Increased Oxidative Stress: A common consequence is the increased production of mitochondrial reactive oxygen species (ROS), such as superoxide.[2][5][6][9]
-
Induction of Apoptosis: The combination of mitochondrial dysfunction and high oxidative stress can trigger the intrinsic apoptotic pathway, often characterized by the activation of caspases like caspase-3.[4][6][9]
These events culminate in cell cycle arrest and programmed cell death, highlighting the potential of TPP+ salts as targeted anticancer agents.[5][6]
Caption: Mechanism of TPP+ salt-induced cytotoxicity.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic efficacy of novel TPP+ salts is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative TPP+ compounds against a panel of human cancer cell lines, as determined by MTT-based assays.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TP187 | HCT116 p53 +/+ | Colon Carcinoma | 1.3 | [5] |
| T47D | Breast Carcinoma | 1.0 | [5] | |
| MDA-MB-435 | Melanoma | 0.8 | [5] | |
| TP197 | HCT116 p53 +/+ | Colon Carcinoma | 1.3 | [5] |
| T47D | Breast Carcinoma | 0.4 | [5] | |
| MDA-MB-435 | Melanoma | 0.3 | [5] | |
| Salinomycin-TPP+ Conjugate (1f) | PC3 | Prostate Cancer | 0.4 | [2][10] |
| MDA-MB-231 | Breast Cancer | 0.3 | [2][10] | |
| A549 | Lung Cancer | 1.7 | [2][10] | |
| (11-methoxy11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Breast Cancer | ~5.0 (at 72h) | [3] |
| HeLa | Cervical Cancer | ~10.0 (at 72h) | [3] |
Experimental Protocols
Assessing the cytotoxic effects of novel compounds requires robust and reliable in vitro assays. The MTT assay measures metabolic activity as an indicator of cell viability, while the Lactate (B86563) Dehydrogenase (LDH) assay quantifies cell membrane damage.
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[12][13]
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO).
-
96-well flat-bottom sterile culture plates.
-
Cancer cell lines of interest.
-
Complete culture medium.
-
Microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the novel TPP+ salts in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Final Incubation: Allow the plate to stand at room temperature in the dark for 2-4 hours, or overnight in the incubator, to ensure complete solubilization.[11]
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells after subtracting the blank absorbance. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mix, substrate, and stop solution).
-
96-well flat-bottom sterile culture plates.
-
Cancer cell lines of interest.
-
Complete culture medium (preferably with low serum to reduce background LDH).
-
Lysis Buffer (e.g., 10X Triton X-100 solution, often provided in the kit).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Set up additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells to be lysed with Lysis Buffer.
-
Medium Background: Wells with culture medium but no cells.
-
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells.[15] Incubate at 37°C.
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g (or 1000 RPM) for 5 minutes to pellet any detached cells.[16]
-
Supernatant Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[16]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for instrument background.[15]
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Novel triphenylphosphonium salts represent a viable strategy for developing mitochondria-targeted anticancer agents. Their selective accumulation in cancer cells provides a therapeutic window, and their mechanism of action, centered on inducing mitochondrial dysfunction and oxidative stress, is effective across various cancer types. The MTT and LDH assays are fundamental, reliable, and high-throughput methods for screening and characterizing the cytotoxic potential of these novel compounds, providing essential data for preclinical evaluation.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 8. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. RU2551647C2 - Triphenylphosphonium salts of lupane triterpernoids, method for producing and using as anticancer agents - Google Patents [patents.google.com]
- 10. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. scribd.com [scribd.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,2-Diphenylethylene (Stilbene) via the Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] Discovered by Georg Wittig, this Nobel Prize-winning reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity.[1] This application note provides a detailed protocol for the synthesis of 1,2-diphenylethylene (stilbene), a diarylethene with two geometric isomers, cis-(Z) and trans-(E). The procedure begins with the preparation of the necessary phosphonium (B103445) salt, benzyltriphenylphosphonium (B107652) chloride, followed by its reaction with benzaldehyde (B42025) under basic conditions to yield stilbene (B7821643).[1] An optional subsequent step for isomerizing the resulting mixture to the more thermodynamically stable trans-stilbene (B89595) is also described.
Reaction Mechanism and Experimental Workflow
The Wittig reaction proceeds through several key steps. Initially, the benzyltriphenylphosphonium chloride salt is deprotonated by a strong base to form the phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which subsequently fragments to yield the desired alkene (1,2-diphenylethylene) and triphenylphosphine (B44618) oxide as a byproduct.[1][3][4]
Caption: The reaction mechanism of the Wittig synthesis of stilbene.
The overall experimental procedure can be visualized as a multi-step workflow, starting from the synthesis of the phosphonium salt to the final purification of the stilbene product.
Caption: The experimental workflow for stilbene synthesis.
Data Presentation
Quantitative data for the synthesis is summarized below. The stereochemical outcome of the Wittig reaction is notably influenced by the solvent used.
Table 1: Reagents for Stilbene Synthesis | Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Role | | :--- | :--- | :--- | :--- | :--- | | Protocol 1: Phosphonium Salt Synthesis | | Benzyl Chloride | 126.58 | 3.0 g (2.8 mL) | 0.024 | Alkyl Halide | | Triphenylphosphine | 262.29 | 6.2 g | 0.024 | Phosphine | | Chloroform | 119.38 | 20 mL | - | Solvent | | Protocol 2: Wittig Reaction | | Benzyltriphenylphosphonium Chloride | 388.86 | 5.8 g | 0.015 | Phosphonium Salt | | Benzaldehyde | 106.12 | 1.6 g (1.5 mL) | 0.015 | Aldehyde | | Dichloromethane (B109758) | 84.93 | 10 mL | - | Solvent | | 50% Sodium Hydroxide (B78521) (aq) | 40.00 | 7.5 mL | - | Base | | 95% Ethanol | 46.07 | ~10-12 mL | - | Recrystallization Solvent |
Data adapted from reference[5].
Table 2: Effect of Solvent on Z/E (cis/trans) Ratio of Stilbene
| Entry | Solvent | Dielectric Constant | Z/E Ratio |
|---|---|---|---|
| 1 | Toluene | 2.4 | 81:19 |
| 2 | Dichloromethane (DCM) | 9.1 | 50:50 |
| 3 | Water (H₂O) | 80.1 | 27:73 |
Data adapted from a study on the solvent effect in the Wittig reaction under specific conditions.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzyltriphenylphosphonium Chloride [5]
-
In a 50 mL round-bottom flask, combine 3.0 g of benzyl chloride, 6.2 g of triphenylphosphine, and 20 mL of chloroform.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the mixture to reflux using a water bath for 2-3 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Add 5 mL of xylene to the flask, shake to mix thoroughly, and collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold dichloromethane.
-
Dry the product in an oven at 110 °C for 1 hour to obtain the colorless crystalline phosphonium salt. Store in a desiccator.
Protocol 2: Synthesis of 1,2-Diphenylethylene (Stilbene) [1][5][6]
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5.8 g of benzyltriphenylphosphonium chloride and 1.6 g of benzaldehyde in 10 mL of dichloromethane.[5]
-
While stirring the mixture vigorously, add 7.5 mL of a 50% aqueous sodium hydroxide solution dropwise from the top of the condenser over approximately 15 minutes.[5]
-
After the addition is complete, continue to stir the reaction mixture vigorously at reflux for 30-60 minutes.[5][6]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add 10 mL of water and 10 mL of ether to the separatory funnel. Shake and separate the organic layer.[5]
-
Extract the aqueous layer twice more with 10 mL portions of ether.[5]
-
Combine all organic layers and wash sequentially with 10 mL of water, 15 mL of saturated aqueous sodium bisulfite, and then with 10 mL portions of water until the aqueous layer is neutral to pH paper.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[5][6]
Protocol 3: Isomerization and Purification
-
Isomerization (Optional): To favor the trans-isomer, decant the dried dichloromethane solution into a clean flask. Add a catalytic amount of iodine (e.g., 0.05 g) and irradiate the solution with a 150-W lightbulb for 60 minutes.[1] After isomerization, wash the solution with a saturated aqueous solution of sodium bisulfite to remove the iodine.[6]
-
Solvent Removal: Remove the organic solvent (dichloromethane/ether) using a rotary evaporator.[1]
-
Recrystallization: To the crude residue, add approximately 10-12 mL of 95% ethanol and heat until all the solid dissolves.[5][7]
-
Isolation: Cool the solution slowly to room temperature, then place it in an ice-water bath for 15-20 minutes to induce crystallization.[1][7]
-
Collect the trans-1,2-stilbene crystals by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[1]
-
Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene by its melting point (expected: 123-125 °C) and spectroscopic methods.[1]
Troubleshooting and Optimization
-
Low Yield: Low product formation can often be attributed to issues with ylide generation.[6] Ensure the base is sufficiently strong and the phosphonium salt is dry. Moisture or air contamination can also hinder the reaction.[6]
-
Reagent Quality: Benzaldehyde can readily oxidize to benzoic acid upon exposure to air.[6] Any acidic impurity will be quenched by the ylide, reducing the overall yield. It is highly recommended to use freshly distilled or a new bottle of benzaldehyde.[6]
-
Isomer Ratio: The Wittig reaction with semi-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, often produces a mixture of cis- and trans-isomers.[6] To obtain predominantly the trans-isomer, the iodine-catalyzed isomerization step is effective.[1] Alternatively, for high trans-selectivity from the outset, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
Application Notes: Synthesis of Ethyl Triphenylphosphonium Chloride
Introduction
Ethyl triphenylphosphonium chloride (C₂₀H₂₀ClP) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis.[1][2] As a key reagent, it serves as a precursor for the corresponding ylide in the Wittig reaction, a fundamental method for the stereoselective synthesis of alkenes from carbonyl compounds.[3][4] Its applications extend to various fields, including the synthesis of vitamins, natural products, and pharmaceutical intermediates.[3] These notes provide a detailed protocol for the preparation of ethyl triphenylphosphonium chloride via the reaction of triphenylphosphine (B44618) and chloroethane (B1197429) under pressure, adapted from established methods that report high yield and purity.[5]
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine attacks the electrophilic ethyl group of chloroethane.
(C₆H₅)₃P + CH₃CH₂Cl → [(C₆H₅)₃PCH₂CH₃]⁺Cl⁻
Quantitative Data Summary
The following table summarizes various experimental conditions and corresponding results for the synthesis of ethyl triphenylphosphonium chloride, demonstrating the method's robustness and high efficiency.[5][6]
| Example | Molar Ratio (Triphenylphosphine:Chloroethane) | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1:1 | Acetonitrile (B52724) | 120 | 10 | 35 | 94.18 | 99.05 |
| 2 | 1:1.2 | Acetonitrile | 140 | 11 | 32 | 94.98 | 99.24 |
| 3 | 1:1.5 | Acetone | 150 | 12 | 40 | 95.23 | 99.56 |
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl triphenylphosphonium chloride in a pressure reactor.
Materials and Equipment:
-
Triphenylphosphine ((C₆H₅)₃P)
-
Chloroethane (CH₃CH₂Cl)
-
Organic Solvent (e.g., Acetonitrile or Acetone)
-
Pressure Reactor (Autoclave) with heating, cooling, and stirring capabilities
-
Centrifuge
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Reactor Charging:
-
Charge the pressure reactor with 1.0 mole equivalent of triphenylphosphine and the selected organic solvent (e.g., 8.5 mole equivalents of acetonitrile).[5]
-
Seal the reactor and begin stirring.
-
-
Addition of Chloroethane:
-
Reaction Under Pressure:
-
Cooling and Depressurization:
-
After the reaction period, shut off the heat source and cool the reactor to approximately 50-60°C using the cooling jacket.[5]
-
Carefully vent the reactor to release any excess pressure and unreacted chloroethane, returning the vessel to normal pressure.
-
Continue cooling the reactor to room temperature.[5]
-
-
Product Isolation:
-
Transfer the reactor contents to a centrifuge.
-
Separate the solid product from the supernatant liquid by centrifugation.[5]
-
-
Drying:
-
Optional Recrystallization (for enhanced purity):
-
If higher purity is required, the dried product can be recrystallized.
-
Mix the product with acetonitrile and heat to reflux until fully dissolved.[5]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Isolate the crystals by centrifugation or filtration and dry under vacuum.[5]
-
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of ethyl triphenylphosphonium chloride.
Caption: A flowchart of the synthesis protocol.
Safety and Handling
-
Ethyl triphenylphosphonium chloride may cause skin and serious eye irritation.[1]
-
The reaction involves high pressure and temperature and must be conducted in a suitable pressure reactor by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle all chemicals in a well-ventilated fume hood.
References
- 1. Ethyl(triphenyl)phosphonium chloride | C20H20ClP | CID 2724572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 5. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
- 6. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Triphenylphosphonium Chloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of triphenylphosphonium chloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing triphenylphosphonium chloride?
A1: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve triphenylphosphonium chloride at an elevated temperature but have low solubility at room temperature or below. For triphenylphosphonium salts, various solvents and solvent systems can be effective. Methanol (B129727) is a commonly used solvent.[1] Mixed solvent systems, such as toluene/ethyl acetate/diethyl ether or acetonitrile/ethyl acetate/diethyl ether, can also be effective, especially for hygroscopic salts.[2]
Q2: My purified triphenylphosphonium chloride is contaminated with triphenylphosphine (B44618) oxide (TPPO). How can I remove it?
A2: Triphenylphosphine oxide (TPPO) is a common byproduct that can be challenging to remove. Careful recrystallization can sometimes separate TPPO.[3] A solvent system of benzene-cyclohexane has been reported for this purpose.[3] An alternative method involves the precipitation of TPPO using zinc chloride. In this procedure, the crude mixture is dissolved in a polar solvent like ethanol, and a solution of zinc chloride is added to precipitate a ZnCl₂(TPPO)₂ adduct, which can then be removed by filtration.[3][4]
Q3: What are the common impurities in a crude sample of triphenylphosphonium chloride?
A3: Besides the common byproduct triphenylphosphine oxide (TPPO), other potential impurities include unreacted triphenylphosphine and residual solvents from the reaction.[2][3] Ensuring the complete reaction of triphenylphosphine can minimize its presence in the final product.[2]
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5] Additionally, allowing the solution to cool slowly can lead to the formation of larger, purer crystals and can improve the overall recovery.[6]
Q5: My product is not crystallizing out of solution. What should I do?
A5: If crystals do not form, several techniques can be employed to induce crystallization. Try scratching the inside of the flask with a glass stirring rod to create nucleation sites.[5] Adding a seed crystal of pure triphenylphosphonium chloride can also initiate crystallization.[5][7] If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration of the product.[8]
Experimental Protocols
Protocol 1: Recrystallization of Triphenylphosphonium Chloride
This protocol outlines a general procedure for the recrystallization of triphenylphosphonium chloride. The ideal solvent or solvent system should be determined experimentally.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude triphenylphosphonium chloride in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude triphenylphosphonium chloride to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[9]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process further.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent. The purity of the final product can be assessed by techniques such as melting point determination or NMR spectroscopy.[10]
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Solvent for Recrystallization | Methanol, Ethanol, Toluene/Ethyl Acetate, Acetonitrile/Ethyl Acetate | The optimal solvent should be determined experimentally. |
| Crude Product to Methanol Ratio (by weight) | 2:5 to 3:5 | As a starting point for methanol recrystallization.[1] |
| Drying Temperature | 100-105 °C | If using an oven for drying.[1] |
| Expected Purity | >99% | With proper recrystallization, high purity can be achieved.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- The solution is cooling too rapidly. | - Reheat the solution and add more solvent.[5]- Try a different recrystallization solvent with a lower boiling point.- Allow the solution to cool more slowly.[11]- Perform a preliminary purification step to remove excess impurities. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.[5]- Add a seed crystal of the pure compound.[5] |
| Low yield of purified crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.[5]- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow for a longer cooling time, potentially at a lower temperature (ice bath). |
| Colored impurities remain in the final product. | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[9] Be cautious not to add charcoal to a boiling solution to avoid bumping.[8] |
Visualizations
Caption: Workflow for the recrystallization of triphenylphosphonium chloride.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
troubleshooting low yields in Wittig synthesis with triphenylphosphonium chloride.
Welcome to the technical support center for the Wittig synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Wittig reactions, with a specific focus on challenges encountered when using triphenylphosphonium chloride.
Troubleshooting Guide
Low yields in a Wittig reaction can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Ylide Formation
The generation of the phosphorus ylide is the critical first step. Failure here will inevitably lead to a failed reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Base | The choice of base is crucial and depends on the acidity of the phosphonium (B103445) salt. For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, strong bases are required. Weaker bases may not be sufficient to deprotonate the phosphonium salt effectively.[1] Consider switching to a stronger base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1] |
| Presence of Moisture | Ylides, especially unstabilized ones, are highly sensitive to moisture.[1] Traces of water will quench the strong base and the ylide.[1] Ensure all glassware is flame-dried, and use anhydrous solvents. The phosphonium salt should also be thoroughly dried before use.[1] |
| Reaction Temperature | Ylide formation is often performed at low temperatures (0 °C to -78 °C) to prevent side reactions and decomposition of the ylide.[1][2] |
| Oxygen Sensitivity | Non-stabilized ylides can react with oxygen.[3] It is best practice to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2][4] |
Problem: Low Yield of Alkene Product
Even if the ylide forms successfully, subsequent steps can lead to low product yields.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | Sterically hindered ketones or bulky ylides can lead to poor yields.[3] Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as the phosphonate (B1237965) carbanions used are generally more nucleophilic and less sterically demanding.[1][3] |
| Reaction Time and Temperature | Reactions involving sterically hindered substrates may require longer reaction times or elevated temperatures.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions. |
| Side Reactions | Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[1] Ensure the purity of your carbonyl compound before starting the reaction. Enolate formation can also be a competitive reaction, especially with ketones.[5] |
| Incorrect Order of Addition | In some cases, the order of reagent addition can impact the yield. For unstable ylides, it may be beneficial to generate the ylide in the presence of the carbonyl compound. |
Problem: Difficulty in Product Purification
A common challenge in Wittig reactions is the removal of the triphenylphosphine (B44618) oxide byproduct.[4][6]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with Product | Triphenylphosphine oxide is a polar compound and can be difficult to separate from polar products by column chromatography. |
| Crystallization Issues | The high crystallinity of triphenylphosphine oxide can sometimes lead to co-crystallization with the desired product. |
Strategies for Triphenylphosphine Oxide Removal:
-
Filtration through a Silica (B1680970) Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar triphenylphosphine oxide.[7][8]
-
Crystallization: Triphenylphosphine oxide is poorly soluble in non-polar solvents like hexanes or pentane.[9][10] Adding a non-polar solvent to the crude reaction mixture can induce crystallization of the byproduct, which can then be removed by filtration.[8]
-
Precipitation with Metal Salts: Triphenylphosphine oxide can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[8][9] Adding a solution of ZnCl₂ in ethanol (B145695) to the crude mixture can precipitate the complex, which is then filtered off.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the difference between stabilized and non-stabilized ylides?
Stabilized ylides have an electron-withdrawing group (e.g., ester, ketone) attached to the negatively charged carbon.[11][12] This delocalizes the negative charge, making the ylide more stable and less reactive.[11][12] Non-stabilized ylides have electron-donating or neutral groups (e.g., alkyl groups) and are much more reactive.[3][12]
Q2: How does the type of ylide affect the stereochemistry of the alkene product?
Non-stabilized ylides generally lead to the formation of (Z)-alkenes (cis), while stabilized ylides predominantly give (E)-alkenes (trans).[11][13] Semi-stabilized ylides often result in poor (E)/(Z) selectivity.[13]
Q3: My reaction with an unstabilized ylide is giving the wrong stereochemistry. What can I do?
To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed.[3][13] This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures.[3]
Q4: Can I use a weaker base for my Wittig reaction?
The choice of base is dictated by the pKa of the phosphonium salt. For stabilized ylides, weaker bases such as sodium carbonate or triethylamine (B128534) may be sufficient.[11] However, for non-stabilized ylides, a strong base is almost always necessary.[1]
Q5: What solvents are typically used for the Wittig reaction?
Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used, especially for the ylide formation step.[1] The choice of solvent can also influence the stereochemical outcome of the reaction.[14]
Experimental Protocols
General Protocol for the Synthesis of a Triphenylphosphonium Salt
This protocol describes a general method for preparing a triphenylphosphonium chloride salt from triphenylphosphine and an alkyl chloride.
-
Dissolve triphenylphosphine (1 equivalent) in a suitable solvent such as toluene.
-
Add the alkyl chloride (1 equivalent).
-
Heat the mixture to reflux for several hours (e.g., 16 hours).[15]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent (e.g., hexane) and dry under vacuum.
General Protocol for a Wittig Reaction with an Unstabilized Ylide
This protocol is a general guideline for a Wittig reaction using a strong base.
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise. A color change (often to orange or red) indicates ylide formation.[1]
-
Stir the mixture at 0 °C for 1 hour.[1]
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method to remove triphenylphosphine oxide.
Visualizations
Caption: A generalized experimental workflow for the Wittig synthesis.
Caption: A decision tree for troubleshooting low yields in the Wittig reaction.
Caption: The signaling pathway of the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. odinity.com [odinity.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Wittig Reaction Stereoselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stereoselectivity of their Wittig reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction, with a focus on controlling the E/Z stereochemical outcome.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Z-selectivity with unstabilized ylides | 1. Presence of lithium salts: Lithium salts can promote the equilibration of intermediates, leading to a loss of Z-selectivity.[1][2][3] 2. Reaction temperature too high: Warmer temperatures can favor the thermodynamically more stable E-isomer. | 1. Use salt-free conditions: Employ bases like sodium hydride (NaH) or sodium amide (NaNH₂) to generate the ylide.[2][4] If lithium bases are unavoidable, use them at very low temperatures. 2. Lower the reaction temperature: Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled Z-product.[5] |
| Poor E-selectivity with stabilized ylides | 1. Reaction conditions not favoring thermodynamic equilibrium: Insufficient reaction time or suboptimal temperature may not allow for the equilibration to the more stable E-isomer.[5][6] 2. Solvent effects: The choice of solvent can influence the stereochemical outcome. | 1. Increase reaction time and/or temperature: Allow the reaction to stir for a longer period or gently warm it to facilitate the formation of the thermodynamically favored E-alkene. 2. Solvent screening: While less common for stabilized ylides, screening different solvents may improve E-selectivity. Protic solvents can sometimes favor E-alkene formation. |
| Formation of unexpected E-alkene with unstabilized ylides | Schlosser modification conditions are inadvertently met: The presence of excess strong base (like phenyllithium) can lead to the formation of the E-alkene.[1][5][7] | Carefully control stoichiometry: Use a slight excess of the phosphonium (B103445) salt relative to the base to ensure all the base is consumed during ylide formation. |
| Reaction not proceeding to completion | 1. Inactive ylide: The ylide may have decomposed, especially if it is unstabilized and exposed to air or moisture.[5] 2. Sterically hindered ketone: Highly hindered ketones can be poor substrates for the Wittig reaction.[3] | 1. Generate the ylide in situ under an inert atmosphere: For unstabilized ylides, prepare them immediately before use under nitrogen or argon.[5] 2. Consider the Horner-Wadsworth-Emmons (HWE) reaction: For sterically demanding ketones, the HWE reaction often provides better yields of the E-alkene.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the nature of the ylide affect the stereoselectivity of the Wittig reaction?
The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.[4][8]
-
Unstabilized Ylides: These ylides (e.g., where the R group on the ylidic carbon is an alkyl group) are highly reactive and typically lead to the formation of the (Z)-alkene under kinetic control.[4][5][6] The reaction proceeds through a less stable, syn-oxaphosphetane intermediate which rapidly collapses to the (Z)-alkene.[5]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[4][5][6] The initial cycloaddition is reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the thermodynamically favored (E)-alkene.[5][9]
-
Semi-stabilized Ylides: Ylides with substituents like aryl groups often give poor stereoselectivity, resulting in mixtures of (E)- and (Z)-alkenes.[1]
Q2: What is the Schlosser modification and when should I use it?
The Schlosser modification is a method to obtain (E)-alkenes from unstabilized ylides, which typically yield (Z)-alkenes.[1][5][7] It involves the in-situ generation of a β-oxido phosphonium ylide by treating the initial betaine (B1666868) intermediate with a strong base (e.g., phenyllithium) at low temperatures.[5] This allows for equilibration to the more stable threo-betaine, which upon protonation and subsequent elimination, yields the (E)-alkene.[1][3][5] Use this modification when you need to synthesize an (E)-alkene from an aldehyde and an unstabilized phosphonium salt.
Q3: How do reaction conditions like solvent and temperature influence stereoselectivity?
-
Solvent: For unstabilized ylides, polar aprotic solvents like DMF, in the presence of iodide salts, can enhance (Z)-selectivity.[1][10] In some cases with stabilized ylides, polar protic solvents have been observed to favor the formation of the trans-alkene.[11] The effect of solvent on semi-stabilized ylides can be less predictable.[12]
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for achieving high (Z)-selectivity with unstabilized ylides by favoring the kinetically controlled pathway.[5] For stabilized ylides, higher temperatures can promote the equilibration towards the thermodynamically more stable (E)-isomer.
Q4: What are "salt-free" Wittig conditions and why are they important for Z-selectivity?
"Salt-free" conditions refer to the generation of the ylide using bases that do not introduce lithium cations into the reaction mixture, such as sodium or potassium bases (e.g., NaH, KHMDS). Lithium salts can catalyze the equilibration of the oxaphosphetane intermediates, leading to a decrease in (Z)-selectivity for reactions with unstabilized ylides.[2][3] Therefore, for high (Z)-selectivity, it is often advantageous to use salt-free conditions.
Quantitative Data Summary
The following tables summarize the effect of different conditions on the E/Z ratio of the alkene product.
Table 1: Effect of Ylide Type on Stereoselectivity
| Ylide Type | R Group on Ylide | Typical Major Isomer | Typical E/Z or Z/E Ratio | Control |
| Unstabilized | Alkyl, H | Z-alkene | >95:5 Z/E | Kinetic[5][6] |
| Stabilized | -COOR, -COR | E-alkene | >95:5 E/Z | Thermodynamic[5][6] |
| Semi-stabilized | Aryl | Mixture | Poor selectivity | Varies |
Table 2: Influence of Reaction Conditions on an Unstabilized Ylide Reaction
| Base | Additive | Solvent | Temperature (°C) | Z:E Ratio |
| n-BuLi | None | THF | -78 to RT | 58:42[13] |
| Sodium Base | None | THF | -78 to RT | Higher Z-selectivity[13] |
| Various | LiI or NaI | DMF | Not specified | Almost exclusively Z[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Reaction with an Unstabilized Ylide (Salt-Free)
-
Preparation of the Ylide:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to orange or red).
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
-
Protocol 2: Schlosser Modification for E-Selective Wittig Reaction with an Unstabilized Ylide
-
Preparation of the Ylide and Initial Reaction:
-
Follow the ylide preparation steps from Protocol 1 using n-butyllithium (n-BuLi, 1.05 eq.) as the base in anhydrous THF at -78 °C.
-
Add the aldehyde (1.0 eq.) at -78 °C and stir for 1 hour to form the betaine intermediate.
-
-
Epimerization:
-
While maintaining the temperature at -78 °C, add a second equivalent of strong base, typically phenyllithium (B1222949) (1.0 eq.), dropwise.
-
Stir the mixture at -78 °C for 30 minutes to an hour to allow for the conversion of the erythro betaine to the more stable threo betaine.[1][5]
-
-
Protonation and Elimination:
-
Add a proton source, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. scribd.com [scribd.com]
- 7. synarchive.com [synarchive.com]
- 8. quora.com [quora.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Side Reactions in Triphenylphosphonium Chloride Olefination
Welcome to the technical support center for Wittig olefination reactions utilizing triphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during this pivotal olefination procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction, and why is it problematic?
A1: The most prevalent byproduct is triphenylphosphine (B44618) oxide (TPPO). It is generated from the triphenylphosphine ylide as the phosphorus atom abstracts the oxygen from the carbonyl compound to form the alkene. TPPO is notoriously difficult to remove from reaction mixtures due to its high boiling point and solubility in many common organic solvents, which complicates product purification by distillation or simple extraction.[1]
Q2: My Wittig reaction is yielding a mixture of E/Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide and the reaction conditions.[1][2][3][4][5]
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically react under kinetic control to favor the formation of Z-alkenes.[1][2][4]
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) react reversibly, allowing for thermodynamic equilibration to the more stable E-alkene.[2][4][5]
-
Semi-stabilized ylides (e.g., with aryl substituents) often yield mixtures of E and Z isomers.[2]
To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene upon addition of a proton source.[2][6][7][8][9]
Q3: Why is my Wittig reaction failing or giving a low yield?
A3: Several factors can contribute to a low-yielding or failed Wittig reaction:
-
Ineffective Ylide Formation: The base used to deprotonate the phosphonium (B103445) salt must be sufficiently strong. For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Weaker bases may not generate the ylide in a sufficient concentration.[1]
-
Ylide Instability: Non-stabilized ylides are reactive and can be sensitive to air and moisture. It is crucial to perform the reaction under anhydrous and inert conditions (e.g., under nitrogen or argon).[10] In some cases, the ylide may be unstable and should be generated in the presence of the carbonyl compound.[5]
-
Steric Hindrance: Sterically hindered ketones are less reactive, particularly with stabilized ylides, and may result in slow reactions or poor yields.[2][11][12] For such substrates, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative.[2][11]
-
Aldehyde Instability: Aldehydes can be susceptible to oxidation, polymerization, or decomposition, which lowers their effective concentration in the reaction mixture.[2][11][12]
Q4: I am observing unexpected byproducts in my reaction. What could they be?
A4: Besides triphenylphosphine oxide and the undesired alkene isomer, other byproducts can arise from:
-
Ylide Hydrolysis: The presence of water can lead to the hydrolysis of the ylide back to the corresponding hydrocarbon and triphenylphosphine oxide.[10][13] This is why strictly anhydrous conditions are critical.
-
Betaine Decomposition: Under certain conditions, particularly in the presence of lithium salts, the betaine intermediate can be stabilized.[1][2][3][4][14][15] While this primarily affects stereoselectivity, decomposition pathways other than alkene formation can occur, though they are less common.
-
Reactions with the Base: If a nucleophilic base like butyllithium (B86547) is used, it can potentially add to the carbonyl compound in competition with the ylide.
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
-
Symptoms: The final product is contaminated with a white, crystalline solid. NMR or GC-MS analysis confirms the presence of TPPO.
-
Solutions:
| Method | Description | Advantages | Disadvantages |
| Crystallization | If the desired alkene is a solid, recrystallization can be effective as TPPO has different solubility properties.[16] | Can yield a highly pure product. | Not suitable for liquid or highly soluble products; may result in significant product loss. |
| Chromatography | Column chromatography is a widely used method for separating the product from TPPO. | Generally effective for a broad range of products. | Can be time-consuming and require large volumes of solvent. |
| Precipitation | TPPO can sometimes be precipitated from a non-polar solvent like hexane (B92381) or diethyl ether, while the desired alkene remains in solution.[1] | A simple and rapid procedure. | The product may co-precipitate; not always effective. |
| Complexation | TPPO can form insoluble complexes with certain metal salts like zinc chloride, which can then be removed by filtration.[11] | Can be effective for large-scale reactions. | Requires an additional reagent and filtration step. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Use of a phosphonate (B1237965) ester instead of a phosphonium salt. The resulting phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[1] | Often provides higher yields of the E-alkene and a simpler workup. | Phosphonate reagents may be more expensive or less readily available. |
Issue 2: Poor Stereoselectivity (E/Z Mixture)
-
Symptoms: NMR and/or GC-MS analysis reveals a mixture of geometric isomers of the desired alkene.
-
Solutions:
| Method | Description | Expected Outcome |
| Schlosser Modification | For non-stabilized ylides, treatment of the betaine intermediate with a second equivalent of a strong base (e.g., phenyllithium) at low temperature, followed by a proton source.[1][2][6][7][8][9] | High selectivity for the E-alkene. |
| Salt-Free Conditions | Lithium salts can promote the equilibration of intermediates, leading to a loss of stereoselectivity. Using potassium or sodium bases (e.g., KHMDS, NaHMDS) can favor the kinetic Z-product with non-stabilized ylides.[1][14][15] | Increased selectivity for the Z-alkene. |
| Solvent Choice | The polarity of the solvent can influence the stereochemical outcome. For non-stabilized ylides, non-polar solvents like toluene (B28343) tend to favor the Z-isomer, while polar solvents can increase the proportion of the E-isomer.[17] | Can be tuned to favor one isomer, but the effect may not be as pronounced as changing the base. |
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
The following table summarizes the effect of different bases and solvents on the E/Z ratio of stilbene (B7821643) from the reaction of benzyltriphenylphosphonium (B107652) ylide and benzaldehyde.
| Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| K₂CO₃ / 18-crown-6 | Toluene | 110 | 25:75 | [17] |
| K₂CO₃ / 18-crown-6 | Dichloromethane | 40 | 55:45 | [17] |
| K₂CO₃ / 18-crown-6 | Acetonitrile | Reflux | 57:43 | [17] |
| K₂CO₃ / 18-crown-6 | Methanol (B129727) | Reflux | 55:45 | [17] |
| n-BuLi | THF/Ether | Room Temp | ~58:42 (Z:E) | [14] |
| NaNH₂ | THF/Ether | Room Temp | Higher Z selectivity than with n-BuLi | [14] |
Experimental Protocols
Protocol 1: Synthesis of Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of the phosphonium salt precursor.
-
In a round-bottom flask, combine benzyl (B1604629) chloride (1.0 eq), triphenylphosphine (1.0 eq), and a suitable solvent such as chloroform (B151607) or toluene.[10]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
The crude product can be purified by washing or triturating with a non-polar solvent like diethyl ether or hexane to remove any unreacted triphenylphosphine.[16][18]
-
If the product is an oil, it can be solidified by trituration with n-hexane or by low-temperature crystallization.[18]
-
For higher purity, recrystallization from a solvent system such as chloroform/ethyl acetate (B1210297) can be performed.[19]
-
Dry the purified salt under vacuum.
Protocol 2: General Procedure for a Salt-Free Wittig Reaction (Z-selective)
This protocol is designed to maximize the formation of the Z-alkene from a non-stabilized ylide.
-
Thoroughly dry a round-bottom flask and equip it with a magnetic stir bar and a septum.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add the triphenylphosphonium salt (1.1 eq) to the flask, followed by an anhydrous aprotic solvent (e.g., THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a salt-free base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) as a solution in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with a standard aqueous workup and purification of the product.
Protocol 3: Schlosser Modification for E-Alkene Synthesis
This protocol is for the synthesis of E-alkenes from non-stabilized ylides.
-
Follow steps 1-7 of Protocol 2 to generate the ylide and react it with the carbonyl compound at -78 °C.
-
After the initial reaction to form the betaine, add a second equivalent of a strong base, typically phenyllithium, at -78 °C.[6][7][8]
-
Stir the mixture at low temperature for a period to allow for epimerization to the threo-betaine.
-
Quench the reaction with a proton source (e.g., methanol or water) at low temperature.
-
Allow the reaction to warm to room temperature.
-
Perform a standard aqueous workup and purify the desired E-alkene.
Visualizations
Caption: General pathway of the Wittig reaction.
Caption: Stereoselectivity in the Wittig reaction.
Caption: Troubleshooting workflow for common Wittig reaction issues.
References
- 1. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. youtube.com [youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Schlosser Modification [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. webassign.net [webassign.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Technical Support Center: Large-Scale Synthesis and Purification of Triphenylphosphonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis and purification of triphenylphosphonium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of triphenylphosphonium chloride?
A1: On a large scale, triphenylphosphonium chloride is typically synthesized via two main routes:
-
Reaction of Triphenylphosphine (B44618) with an Alkyl Chloride: This involves the quaternization of triphenylphosphine with a suitable chloride, such as methyl chloride or benzyl (B1604629) chloride. The reaction is generally carried out in a solvent under pressure.
-
Reaction of Triphenylphosphine with Hydrogen Chloride (HCl): This is a direct acid-base reaction where triphenylphosphine acts as a base to form the corresponding phosphonium (B103445) salt. This method can be performed in a suitable solvent.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control for a successful and safe large-scale synthesis include:
-
Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.
-
Pressure: When using volatile reactants like methyl chloride, maintaining the appropriate pressure is crucial for the reaction to proceed efficiently.
-
Reagent Stoichiometry: Precise control of the molar ratios of reactants is essential to maximize product yield and minimize unreacted starting materials.[1]
-
Solvent Selection: The choice of solvent affects solubility of reactants and products, reaction rate, and ease of product isolation.[1]
-
Agitation: Efficient stirring is necessary to ensure proper mixing of reactants, especially in large reaction vessels.
Q3: What are the common impurities in crude triphenylphosphonium chloride and how can they be removed?
A3: The most common impurity is triphenylphosphine oxide (TPPO), formed by the oxidation of unreacted triphenylphosphine.[2] Other potential impurities include unreacted triphenylphosphine and residual solvent.
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO can be challenging to separate due to its similar polarity to the product. A common method for its removal is precipitation with zinc chloride. The crude mixture is dissolved in a polar solvent like ethanol, and a solution of zinc chloride is added to precipitate the ZnCl₂(TPPO)₂ adduct, which can then be filtered off.[3]
-
Unreacted Triphenylphosphine Removal: Unreacted triphenylphosphine can often be removed during the recrystallization process, as its solubility differs from that of the phosphonium salt.
-
Solvent Removal: Residual solvent is typically removed by drying the final product under vacuum.
Q4: What are the recommended methods for the large-scale purification of triphenylphosphonium chloride?
A4: Recrystallization is the most common and effective method for purifying triphenylphosphonium chloride on a large scale. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems include:
-
Ethanol or Isopropanol[2]
-
Toluene[4]
-
Methanol[1]
-
Mixed solvent systems, such as acetonitrile/ether or toluene/hexane (B92381), can also be effective.[5]
Q5: What analytical techniques are used to assess the purity of the final product?
A5: The purity of triphenylphosphonium chloride can be determined using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main product and detecting impurities like TPPO.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): Provides structural confirmation and can be used to identify and quantify impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.
-
Titration: Can be used to determine the percentage purity of the salt.[6]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Triphenylphosphonium Chloride via Reaction with Methyl Chloride
This protocol is adapted from procedures for similar phosphonium salts and is intended for large-scale production in a suitable pressure reactor.[1][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylphosphine | 262.29 | 900 kg | 3432 |
| Methyl Chloride | 50.49 | 175 kg | 3466 |
| Methanol (B129727) (solvent) | 32.04 | 550 kg | 17166 |
Equipment:
-
Large-scale pressure reactor (e.g., 2000 L) equipped with heating/cooling jacket, stirrer, and pressure/temperature sensors.
-
Centrifuge for solid-liquid separation.
-
Industrial vacuum oven for drying.
Procedure:
-
Charge the pressure reactor with 900 kg of triphenylphosphine and 550 kg of methanol.
-
Seal the reactor and begin stirring.
-
Carefully introduce 175 kg of methyl chloride into the reactor.
-
Heat the reaction mixture to 110-150°C, allowing the pressure to rise to approximately 10-12 kg/cm ².[1][5]
-
Maintain these conditions for 6-40 hours, monitoring the reaction progress by withdrawing and analyzing samples (e.g., by HPLC).[1][5]
-
Once the reaction is complete, cool the reactor to approximately 60°C and carefully vent any excess pressure.
-
Continue cooling to room temperature. The product may precipitate out of the solution.
-
Transfer the slurry to a centrifuge to separate the solid product from the mother liquor.
-
The mother liquor, containing methanol, can be subjected to distillation to recover the solvent for reuse.[1]
-
Dry the solid product in a vacuum oven at 105°C for 18-24 hours to yield crude triphenylphosphonium chloride.[5]
Protocol 2: Large-Scale Purification of Triphenylphosphonium Chloride by Recrystallization
Materials:
| Reagent | Quantity |
| Crude Triphenylphosphonium Chloride | 100 kg |
| Methanol (or other suitable solvent) | 250 - 350 L |
Equipment:
-
Large, jacketed glass-lined reactor with a reflux condenser and stirrer.
-
Nutsche filter or centrifuge for solid filtration.
-
Vacuum drying oven.
Procedure:
-
Charge the reactor with the crude triphenylphosphonium chloride and methanol in a weight ratio of approximately 2:5 to 3:5.[1]
-
Heat the mixture with stirring to reflux until all the solid has dissolved.
-
Slowly cool the solution to room temperature without stirring to allow for the formation of large crystals. For optimal crystal growth, a controlled cooling ramp is recommended.
-
Further cool the mixture in an ice bath or with a chiller to maximize product precipitation.
-
Isolate the purified crystals using a Nutsche filter or a centrifuge.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified triphenylphosphonium chloride in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature and/or pressure.[1][5]- Ensure efficient stirring to improve mass transfer.- Verify the quality and purity of starting materials. |
| Side reactions. | - Optimize reaction temperature to minimize byproduct formation.- Ensure an inert atmosphere if side reactions are due to oxidation. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities (especially water or TPPO). | - Ensure all starting materials and solvents are dry. Phosphonium salts can be hygroscopic.[2]- For purification, try triturating the oil with a non-polar solvent like hexane to induce solidification.- Use the zinc chloride precipitation method to remove TPPO before recrystallization.[3] |
| Incorrect solvent for recrystallization. | - Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent mixture. A good solvent will dissolve the product when hot but not when cold. | |
| Final Product has a Low Melting Point or Broad Melting Range | Presence of impurities. | - Repeat the recrystallization process. A second recrystallization can often significantly improve purity.- Analyze the impurities by HPLC or NMR to identify them and devise a targeted purification strategy. |
| Presence of Triphenylphosphine Oxide (TPPO) in Final Product | Incomplete removal during purification. | - Optimize the zinc chloride precipitation step by adjusting the stoichiometry of ZnCl₂.- Employ chromatographic methods for purification if high purity is required and other methods fail, although this is less common for large-scale production. |
| Slow or No Crystal Formation During Recrystallization | Solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent.- Add a seed crystal of pure triphenylphosphonium chloride to induce crystallization. |
| Cooling too rapidly. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Visualizations
Caption: Experimental workflow for the large-scale synthesis and purification of triphenylphosphonium chloride.
Caption: Troubleshooting guide for the synthesis and purification of triphenylphosphonium chloride.
References
- 1. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
preventing decomposition of triphenylphosphonium ylides
Technical Support Center: Triphenylphosphonium Ylides
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, handling, and use of triphenylphosphonium ylides. The focus is on preventing decomposition to ensure experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stabilized and non-stabilized phosphonium (B103445) ylides?
A1: The stability of a phosphonium ylide is determined by the substituents attached to the negatively charged carbon atom.[1][2]
-
Stabilized ylides have electron-withdrawing groups (e.g., esters, ketones, nitriles) attached to the carbanion.[3] These groups delocalize the negative charge, making the ylide less reactive and more stable.[3]
-
Non-stabilized ylides have electron-donating or neutral groups (e.g., alkyl groups, hydrogen).[3] The negative charge is more localized on the carbon, making them highly reactive and unstable.[3]
Q2: My ylide solution changed color (e.g., from red/orange to colorless/yellow) and seems less reactive. What happened?
A2: A color change often indicates ylide decomposition. Non-stabilized ylides are intensely colored and highly reactive.[4] Exposure to air (oxygen) or moisture (water) will cause them to decompose into triphenylphosphine (B44618) oxide and a corresponding hydrocarbon, leading to a loss of color and reactivity.[5][6] It is critical to maintain strictly anhydrous and inert conditions (e.g., under argon or nitrogen) throughout the experiment.[4][7]
Q3: Can I prepare and store my phosphonium ylide for later use?
A3: This depends entirely on the ylide's stability.
-
Stabilized ylides are often crystalline, air-stable solids that can be isolated, purified, and stored.[1][3][8] Some are even commercially available.[8]
-
Non-stabilized ylides are highly reactive and sensitive to both air and moisture.[1][7] They are almost always generated in situ (in the reaction mixture) and used immediately without isolation.[1][4] Attempting to isolate or store them typically leads to rapid decomposition.[8]
Q4: What is the primary cause of triphenylphosphine oxide formation in my reaction, and how can I minimize it?
A4: Triphenylphosphine oxide (TPPO) is the main byproduct of a successful Wittig reaction. However, its premature formation indicates ylide decomposition. The primary causes are hydrolysis (reaction with water) and oxidation (reaction with oxygen).[5][6] To minimize decomposition, ensure all glassware is rigorously dried, use anhydrous solvents, and maintain a positive pressure of an inert gas like argon or nitrogen throughout the ylide generation and reaction steps.
Q5: Why is the choice of base so critical for ylide formation?
A5: The acidity of the proton on the carbon adjacent to the phosphorus in the phosphonium salt determines the required base strength.
-
For non-stabilized ylides , the precursor phosphonium salts are weakly acidic. Therefore, very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required for complete deprotonation.[1][9][10]
-
For stabilized ylides , the electron-withdrawing group makes the corresponding proton significantly more acidic. Weaker bases such as sodium methoxide (B1231860) (NaOMe), potassium tert-butoxide (KOtBu), or even aqueous sodium hydroxide (B78521) can be sufficient.[1][8][10]
Troubleshooting Guide
This guide helps diagnose and resolve common problems related to ylide decomposition.
Problem 1: Low or No Yield of the Desired Alkene
-
Possible Cause 1: Incomplete Ylide Formation.
-
Possible Cause 2: Ylide Decomposition.
-
Possible Cause 3: Poorly Reactive Carbonyl Compound.
Problem 2: Incorrect or Poor Stereoselectivity (E/Z Mixture)
-
Possible Cause 1: Incorrect Ylide Type.
-
Possible Cause 2: Reaction Conditions.
-
Solution: For non-stabilized ylides, running the reaction in a non-polar, aprotic solvent and in the absence of lithium salts favors the formation of the Z-alkene.[1] If using an organolithium base, switching to a sodium-based base (e.g., NaH, NaNH₂) can minimize betaine (B1666868) stabilization and improve Z-selectivity.[1]
-
Problem 3: Formation of Unexpected Byproducts
-
Possible Cause: Thermal Decomposition.
-
Solution: Although less common at standard reaction temperatures, some ylides can undergo thermal decomposition or rearrangement, especially those with specific functionalities like thiocarbonyls or esters.[11][12][13] Maintain appropriate temperature control during the reaction. If the phosphonium salt precursor is heated excessively during its formation, side reactions can also occur.[11]
-
Data Presentation: Ylide Stability and Characteristics
The choice between a stabilized and non-stabilized ylide is critical and depends on the desired reactivity and stereochemical outcome.[3]
| Feature | Stabilized Ylide | Non-Stabilized Ylide |
| α-Substituent | Electron-withdrawing group (e.g., -CO₂R, -CN, -COR) | Alkyl group or Hydrogen |
| Reactivity | Lower | Higher |
| Stability | High; often isolable as air-stable solids[3][8] | Low; sensitive to air and moisture[4][7] |
| Handling | Can be handled in air for short periods, can be stored[1] | Must be generated and used in situ under an inert atmosphere[1] |
| Base Requirement | Weaker bases (e.g., NaOMe, KOtBu, NaOH)[1][10] | Strong bases (e.g., n-BuLi, NaH, NaNH₂)[1][7] |
| Typical Stereoselectivity | Predominantly (E)-alkene (thermodynamic control)[3] | Predominantly (Z)-alkene (kinetic control, salt-free)[1] |
Experimental Protocols
Protocol 1: In Situ Generation and Use of a Non-Stabilized Ylide (Methylenetriphenylphosphorane)
-
Objective: To generate a non-stabilized ylide and use it immediately in a Wittig reaction, minimizing decomposition.
-
Methodology:
-
Preparation: Dry all glassware in an oven at >120°C overnight and assemble hot under a stream of dry argon or nitrogen.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) to a flask and suspend it in anhydrous diethyl ether or THF under an inert atmosphere.
-
Ylide Generation: Cool the suspension to 0°C. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The mixture will typically develop a characteristic deep orange or red color, indicating ylide formation.
-
Reaction Incubation: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.[7]
-
Wittig Reaction: Cool the resulting ylide solution to 0°C or lower. Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir until the ylide color fades, indicating consumption. Work up the reaction as required.
-
Protocol 2: Preparation and Isolation of a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)
-
Objective: To prepare and isolate a stable ylide that can be stored for future use.
-
Methodology:
-
Phosphonium Salt Formation: Add triphenylphosphine (1.0 equivalent) to a flask with toluene (B28343). Add ethyl bromoacetate (B1195939) (1.0 equivalent) and heat the mixture to reflux for 2-4 hours. The phosphonium salt will precipitate as a white solid.[1]
-
Isolation of Salt: Cool the mixture to room temperature and collect the (carbethoxymethyl)triphenylphosphonium bromide salt by filtration. Wash the solid with cold toluene and dry it under a vacuum.[1]
-
Ylide Formation: Dissolve the dried phosphonium salt in water. While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate until the solution becomes basic (pH > 9). The stabilized ylide will precipitate as a white solid.[1]
-
Extraction and Isolation: Extract the ylide into a solvent like dichloromethane. Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stabilized ylide as a white, crystalline solid which is stable for storage.
-
Mandatory Visualizations
Caption: Key decomposition pathways for phosphonium ylides.
Caption: Troubleshooting workflow for low Wittig reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal rearrangement of thiocarbonyl-stabilised triphenylphosphonium ylides leading to (Z)-1-diphenylphosphino-2-phenylsulfenylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Olefination Reactions: Triphenylphosphonium Chloride vs. Horner-Wadsworth-Emmons Reagents
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the most powerful methods to achieve this are the Wittig reaction, which utilizes phosphonium (B103445) ylides derived from salts like triphenylphosphonium chloride, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions.[1][2] For researchers, scientists, and professionals in drug development, understanding the nuances, advantages, and practical considerations of each method is crucial for efficient and stereoselective synthesis.
This guide provides an objective comparison of these two cornerstone olefination reactions, supported by performance data and detailed experimental protocols.
Core Comparison: Wittig vs. HWE Reactions
The primary differences between the Wittig and HWE reactions lie in the nature of the phosphorus reagent, the reaction byproducts, overall reactivity, and stereochemical control.
-
Reagents and Reactivity : The Wittig reaction employs a phosphonium ylide, generated by deprotonating a phosphonium salt (e.g., triphenylphosphonium chloride) with a strong base.[3][4] The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than its phosphonium ylide counterpart.[5] This enhanced nucleophilicity allows HWE reagents to react efficiently with a broader range of electrophiles, including sterically hindered or less reactive ketones, where stabilized Wittig reagents might fail.[6][7]
-
Byproduct and Purification : A significant practical advantage of the HWE reaction is the nature of its byproduct. It generates a water-soluble dialkylphosphate salt that can be easily removed from the reaction mixture through a simple aqueous extraction.[1][6] In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide (TPPO), a non-polar and often crystalline solid whose removal typically necessitates purification by column chromatography, complicating product isolation and reducing overall process efficiency.[1][3]
-
Stereoselectivity : The stereochemical outcome is a defining feature of each reaction. The HWE reaction is renowned for its high (E)-selectivity, particularly with stabilized phosphonate reagents where thermodynamic control dictates the formation of the more stable trans-alkene.[5][8] Conversely, the stereoselectivity of the Wittig reaction is highly dependent on the ylide's structure. Non-stabilized ylides generally favor the formation of (Z)-alkenes under kinetic control, while stabilized ylides tend to yield (E)-alkenes.[2][9][10] Modifications to the HWE protocol, such as the Still-Gennari conditions using bis(2,2,2-trifluoroethyl)phosphonates, can be employed to achieve high (Z)-selectivity.[8][11]
Data Presentation
The following tables summarize the key characteristics and performance metrics of the Wittig and Horner-Wadsworth-Emmons reactions.
Table 1: General Comparison of Wittig and HWE Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (from Phosphonium Salt) | Phosphonate-Stabilized Carbanion |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Water-Soluble Dialkylphosphate Salt |
| Purification | Often requires column chromatography | Simple aqueous extraction |
| Reagent Reactivity | Less nucleophilic; stabilized ylides react mainly with aldehydes | More nucleophilic; reacts with aldehydes and ketones |
| Typical Stereoselectivity | Non-stabilized ylides → (Z)-alkenes; Stabilized ylides → (E)-alkenes | Predominantly (E)-alkenes |
| Key Advantage | Excellent method for (Z)-alkene synthesis (non-stabilized ylides) | Easy purification, high (E)-selectivity, broad substrate scope |
| Key Disadvantage | Difficult byproduct removal | Standard conditions favor (E)-alkenes |
Table 2: Performance Data in Prostaglandin Synthesis
The synthesis of complex molecules like Prostaglandin F2α provides a direct comparison of these methods within a challenging framework.
| Olefination Method | Substrate | Yield | Stereoselectivity | Reference |
| Wittig Reaction | Corey Aldehyde | ~65% | >95% (Z) | [12] |
| Horner-Wadsworth-Emmons | Corey Aldehyde | ~85% | >98% (E) | [12] |
Note: Yields are for the olefination step within the total synthesis and can vary based on specific conditions and substrate complexity.
Mandatory Visualizations
Caption: Comparative reaction mechanisms of the Wittig and HWE olefination reactions.
Caption: A generalized experimental workflow for phosphorus-based olefination reactions.
Experimental Protocols
The following are representative, generalized protocols for conducting Wittig and HWE reactions.
This protocol outlines a typical procedure using a non-stabilized ylide, which generally favors the (Z)-isomer.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride.
-
Suspend the salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi dropwise via syringe. A deep color change (typically to orange or red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9]
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[9]
-
Transfer the mixture to a separatory funnel and extract with EtOAc or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude material by flash column chromatography to isolate the desired alkene.[3]
This protocol describes a standard HWE reaction using sodium hydride to generate the phosphonate carbanion, yielding the (E)-alkene.[13]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (or other phosphonate reagent) (1.1 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carbanion Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Suspend the washed NaH in anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF dropwise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until effervescence ceases.[13][14]
-
Reaction: Cool the resulting carbanion solution back to 0 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-12 hours).[13]
-
Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[14]
-
Transfer the mixture to a separatory funnel. Add water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[13]
-
Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.[8]
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools in organic synthesis for the creation of alkenes. The HWE reaction often emerges as the superior choice for its operational simplicity, ease of purification, and reliable synthesis of (E)-alkenes.[1] Its broader substrate scope and the high reactivity of the phosphonate carbanion make it a robust and versatile method.[5][6] However, the Wittig reaction remains critically important, particularly for its ability to stereoselectively generate (Z)-alkenes from non-stabilized ylides—a transformation that is more challenging to achieve with standard HWE conditions. The choice between these two powerful reactions should be guided by the desired stereochemical outcome, the reactivity of the carbonyl substrate, and considerations for downstream purification and process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. m.youtube.com [m.youtube.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. quora.com [quora.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
alternatives to triphenylphosphonium chloride for olefination reactions.
For decades, the Wittig reaction, relying on triphenylphosphonium ylides, has been a cornerstone of alkene synthesis. However, challenges in stereocontrol and the often-arduous removal of the triphenylphosphine (B44618) oxide byproduct have spurred the development of a diverse arsenal (B13267) of alternative olefination methods. This guide provides a comprehensive comparison of the leading alternatives to triphenylphosphonium chloride-based reagents, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview of Olefination Alternatives
The landscape of olefination chemistry has expanded significantly, offering a range of reagents that provide distinct advantages in terms of stereoselectivity, substrate scope, and operational simplicity. The Horner-Wadsworth-Emmons (HWE) reaction, Julia-Kocienski Olefination, Peterson Olefination, and transition-metal-mediated reactions using Tebbe and Petasis reagents have emerged as powerful and often superior alternatives to the classical Wittig reaction.
| Reaction | Reagent Type | Primary Product | Key Advantages |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate (B1237965) carbanion | (E)-Alkenes | High (E)-selectivity, water-soluble byproduct, reacts with hindered ketones. |
| Still-Gennari Olefination | Modified phosphonate carbanion | (Z)-Alkenes | High (Z)-selectivity for the synthesis of cis-alkenes. |
| Julia-Kocienski Olefination | Heteroaryl sulfone | (E)-Alkenes | High (E)-selectivity, broad substrate scope, one-pot procedure. |
| Peterson Olefination | α-Silyl carbanion | (E)- or (Z)-Alkenes | Tunable stereoselectivity based on acidic or basic workup. |
| Tebbe Olefination | Titanocene (B72419) methylene (B1212753) complex | Terminal Alkenes | Methylenation of a wide range of carbonyls, including esters and amides. |
| Petasis Olefination | Dimethyltitanocene | Terminal Alkenes | Air- and moisture-stable alternative to the Tebbe reagent. |
Performance Data: A Head-to-Head Comparison
The choice of olefination reagent is often dictated by the desired stereochemical outcome and the nature of the carbonyl substrate. The following tables provide a comparative summary of the performance of these alternative methods with representative aldehydes and ketones.
Olefination of Aromatic Aldehydes (e.g., Benzaldehyde)
| Method | Reagent | Yield (%) | E:Z Ratio | Reference |
| HWE | Triethyl phosphonoacetate | 91 | >99:1 | [1] |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 78 | 1:15.5 | |
| Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl sulfone | ~71 | High E | [2] |
| Peterson (Acidic) | (Trimethylsilyl)methyl lithium | High | Predominantly E | [3][4] |
| Peterson (Basic) | (Trimethylsilyl)methyl lithium | High | Predominantly Z | [3][4] |
Olefination of Aliphatic Aldehydes (e.g., Heptanal)
| Method | Reagent | Yield (%) | E:Z Ratio | Reference |
| HWE | Triethyl phosphonoacetate | ~85 | ~95:5 | [5] |
| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonate | ~80-90 | High Z | [6][7] |
| Julia-Kocienski | PT-sulfone | Good | High E | [8][9] |
Olefination of Ketones (e.g., Cyclohexanone)
| Method | Reagent | Yield (%) | Notes | Reference |
| HWE | N,N-dimethyl-2-(diethylphosphono)acetamide | 95 | - | [1] |
| Tebbe | Tebbe's Reagent | ~80-90 | Effective for hindered ketones | [10][11] |
| Petasis | Petasis Reagent | Good | Air-stable alternative | [12][13] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these olefination reactions. Below are representative protocols for each of the key alternative methods.
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-Stilbene[1]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (B42025) (1.06 g, 10 mmol) in THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford (E)-stilbene.
Still-Gennari Olefination: Z-Selective Synthesis of an α,β-Unsaturated Ester[2]
-
To a solution of p-tolualdehyde (120 mg, 1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol), and 18-crown-6 (B118740) (793 mg, 3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (236 mg, 2.1 mmol) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO3 (aq.), and brine, then dry over sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the product as a pale yellow liquid (138 mg, 78% yield, E:Z = 1:15.5).
Julia-Kocienski Olefination: One-Pot Synthesis of an Alkene[15]
-
To a stirred solution of the appropriate heteroaryl sulfone (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous dimethoxyethane (DME) at -70 °C under a nitrogen atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in DME dropwise.
-
Stir the reaction mixture at -70 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired alkene.
Peterson Olefination: Stereoselective Synthesis of an Alkene[16]
Acidic Workup (for (E)-alkene):
-
To a solution of the ketone (3.0 mmol) in diethyl ether (15 mL) under argon, add (trimethylsilyl)methyllithium (B167594) (4.0 equiv) at 25 °C and stir for 30 minutes.
-
Add methanol (B129727) (100 mL) followed by p-toluenesulfonic acid (10.0 equiv) and stir for 2 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify by silica gel column chromatography to give the olefin (86% yield).[14]
Basic Workup (for (Z)-alkene):
-
After the initial addition of the α-silyl carbanion, quench the reaction with water and isolate the intermediate β-hydroxysilane.
-
Dissolve the purified β-hydroxysilane in anhydrous THF and add potassium hydride (KH) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the (Z)-alkene.
Tebbe Olefination: Methylenation of a Ketone[12]
-
Dissolve the diketone (67 µmol, 1.0 equiv) in THF (1 mL) and cool to 0 °C.
-
Add a solution of the Tebbe reagent (0.5 M in toluene (B28343), 3.0 equiv).
-
After warming to room temperature, stir the mixture for 30 minutes and then dilute with Et2O.
-
Quench the reaction with aqueous NaOH.
-
Dry the mixture over Na2SO4 and concentrate in vacuo.
-
Purify the residue by flash column chromatography to give the product (59% yield).[11]
Petasis Olefination: Preparation of the Petasis Reagent[13][14]
-
To a suspension of titanocene dichloride in toluene at room temperature under an inert atmosphere, add a solution of methylmagnesium chloride or methyllithium (B1224462) in THF dropwise.
-
Stir the mixture at room temperature for 1-2 hours. The resulting solution of the Petasis reagent can be used directly for olefination reactions.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the nuances of each olefination method.
Caption: Comparison of Wittig and HWE reaction pathways.
Caption: Mechanism of the Julia-Kocienski Olefination.
Caption: Stereodivergent pathways of the Peterson Olefination.
Caption: Generation of the active species in Tebbe and Petasis olefinations.
Conclusion
The evolution of olefination chemistry has provided a rich toolbox for the modern synthetic chemist. While the Wittig reaction remains a valuable method, the alternatives presented in this guide offer significant advantages in terms of stereoselectivity, ease of purification, and substrate scope. The Horner-Wadsworth-Emmons reaction is a reliable choice for the synthesis of (E)-alkenes, with the Still-Gennari modification providing access to (Z)-isomers. The Julia-Kocienski olefination excels in providing high (E)-selectivity for a broad range of substrates. The Peterson olefination offers unique, tunable stereoselectivity. Finally, the Tebbe and Petasis reagents are unparalleled in their ability to methylenate a wide variety of carbonyl compounds, including those that are unreactive towards traditional ylides. A thorough understanding of these powerful alternatives will enable researchers to design and execute more efficient and selective synthetic routes in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Julia Olefination Reaction | TCI AMERICA [tcichemicals.com]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 12. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Peterson Olefination | NROChemistry [nrochemistry.com]
A Researcher's Guide to Spectroscopic Characterization of Wittig Reaction Products
For researchers, scientists, and drug development professionals, the Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with a high degree of control. The success of this reaction hinges on the accurate characterization of the resulting alkene products, including the determination of yield and stereoselectivity (E/Z isomer ratio). This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of Wittig reaction products. Detailed experimental protocols and supporting data are provided to facilitate robust product characterization.
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides predominantly yield the (Z)-alkene.
Comparative Spectroscopic Analysis
The choice of spectroscopic method is critical for a thorough analysis of Wittig reaction products. NMR spectroscopy is unparalleled for determining stereoisomeric ratios, while IR spectroscopy provides a rapid assessment of reaction completion. Mass spectrometry confirms the molecular weight of the product. A combination of these techniques offers a complete picture of the reaction outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Ratio Determination
¹H NMR spectroscopy is the most powerful tool for characterizing Wittig reaction products, providing detailed structural information and a quantitative measure of the E/Z isomer ratio. The key diagnostic signals are those of the vinylic protons.
Key Diagnostic Features:
-
Coupling Constants (J): The magnitude of the coupling constant between the vinylic protons is the most reliable indicator of stereochemistry. Trans protons typically exhibit a larger coupling constant (J = 12-18 Hz) compared to cis protons (J = 6-12 Hz).[1]
-
Chemical Shift (δ): The chemical shifts of the vinylic protons can also differ between E and Z isomers, although this can be influenced by the substituents on the double bond.[1]
-
Integration: The relative ratio of the integrals of the vinylic proton signals for the E and Z isomers allows for the direct calculation of the isomeric ratio.[1]
Table 1: Comparative ¹H NMR Data for Representative Wittig Reaction Products
| Product | Isomer | Vinylic Proton Chemical Shifts (δ, ppm) | Vinylic Proton Coupling Constant (J, Hz) |
| Stilbene (B7821643) | trans-(E) | ~7.10 (s) | - |
| cis-(Z) | ~6.60 (s) | - | |
| Ethyl Cinnamate | trans-(E) | ~7.68 (d), ~6.42 (d) | ~16.0 |
| cis-(Z) | ~6.88 (d), ~5.90 (d) | ~12.5 | |
| Cinnamonitrile | trans-(E) | ~7.37 (d), ~5.89 (d) | 16.7 |
| cis-(Z) | ~7.14 (d), ~5.46 (d) | 12.1 |
Infrared (IR) Spectroscopy: A Quick Check for Reaction Completion
IR spectroscopy is a valuable technique for rapidly assessing the progress of a Wittig reaction by monitoring the disappearance of the starting material's carbonyl group and the appearance of the product's alkene functionality.
Key Diagnostic Features:
-
Disappearance of C=O Stretch: The strong carbonyl (C=O) stretching absorption of the starting aldehyde or ketone (typically in the range of 1680-1740 cm⁻¹) will diminish as the reaction proceeds.
-
Appearance of C=C Stretch: A new, typically weaker, absorption corresponding to the alkene C=C stretch will appear in the region of 1620-1680 cm⁻¹.[2] The intensity of this peak is dependent on the symmetry of the double bond; more symmetric alkenes may show a very weak or absent C=C stretch.
-
=C-H Bending Vibrations: The out-of-plane bending vibrations of the alkene C-H bonds in the 650-1000 cm⁻¹ region can also be diagnostic for the stereochemistry of the double bond. Trans alkenes typically show a strong band around 960-980 cm⁻¹, while cis alkenes exhibit a band around 665-730 cm⁻¹.[3]
Table 2: Key IR Absorption Frequencies for Wittig Reaction Analysis
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Significance |
| Aldehyde/Ketone | C=O Stretch | 1680 - 1740 | Disappearance indicates consumption of starting material. |
| Alkene | C=C Stretch | 1620 - 1680 | Appearance confirms product formation. |
| trans-Alkene | =C-H Bend | 960 - 980 | Strong band suggests (E)-isomer.[3] |
| cis-Alkene | =C-H Bend | 665 - 730 | Band suggests (Z)-isomer.[3] |
Mass Spectrometry (MS): Confirming Molecular Weight and Investigating Fragmentation
Mass spectrometry is primarily used to confirm the molecular weight of the Wittig product through the identification of the molecular ion peak (M⁺). When coupled with Gas Chromatography (GC-MS), it can also aid in separating and identifying the E and Z isomers. The fragmentation patterns observed in the mass spectrum can provide additional structural information.
Key Diagnostic Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the expected alkene product confirms its formation.
-
Fragmentation Patterns: While often similar, the relative intensities of certain fragment ions can sometimes differ between E and Z isomers, providing clues to their identity. For example, in the electron ionization (EI) mass spectra of stilbene isomers, the relative abundance of fragment ions can vary.
Table 3: Mass Spectrometry Data for Representative Wittig Products
| Product | Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Stilbene | trans-(E) & cis-(Z) | 180 | 179, 178, 165, 152 |
| Ethyl Cinnamate | trans-(E) & cis-(Z) | 176 | 131, 103, 77[4] |
Experimental Protocols
¹H NMR Analysis of a Crude Wittig Reaction Mixture
Objective: To determine the conversion of starting material and the E/Z isomer ratio of the alkene product.
Materials:
-
Crude Wittig reaction mixture
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Internal standard (optional, for quantitative analysis), e.g., 1,3,5-trimethoxybenzene
Procedure:
-
Sample Preparation:
-
Take a representative sample of the crude reaction mixture (typically 10-20 mg).
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a small vial.
-
If using an internal standard for quantitative analysis, accurately weigh both the crude product and the internal standard and record the masses.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration. A D1 of 10-30 seconds is generally recommended for quantitative NMR (qNMR).[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the vinylic protons of the E and Z isomers, as well as a characteristic signal from the starting aldehyde (e.g., the aldehydic proton around 9-10 ppm).
-
Calculate the E/Z ratio by comparing the integrals of the respective vinylic protons.
-
Calculate the percentage conversion by comparing the sum of the product integrals to the integral of the starting material.[1]
-
ATR-FTIR Analysis of a Wittig Reaction
Objective: To monitor the progress of the reaction by observing changes in key functional groups.
Materials:
-
Wittig reaction mixture
-
ATR-FTIR spectrometer
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application:
-
For monitoring a reaction in progress, a small aliquot of the reaction mixture can be withdrawn and placed directly onto the ATR crystal.
-
For analysis of the final crude product, place a small amount of the mixture onto the crystal.
-
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the C=O stretching band of the starting aldehyde/ketone.
-
Look for the appearance of the C=C stretching band and the =C-H bending bands of the alkene product.
-
The diminishing intensity of the C=O band and the increasing intensity of the alkene bands indicate the progression of the reaction.
-
GC-MS Analysis of Alkene Isomers
Objective: To separate and identify the E and Z isomers of the Wittig product.
Materials:
-
Crude Wittig reaction product
-
Suitable solvent (e.g., dichloromethane, hexane)
-
GC-MS instrument with a high-polarity capillary column (e.g., DB-WAXetr)[6]
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent to a concentration of approximately 10-100 µg/mL.[6]
-
Filter the solution if necessary to remove any solid impurities (e.g., triphenylphosphine oxide).
-
Transfer the solution to a GC vial.
-
-
Data Acquisition:
-
Inject the sample into the GC-MS.
-
Use a temperature program that provides good separation of the E and Z isomers. For example, start at a lower temperature and ramp up to a higher temperature.
-
Acquire mass spectra in full scan mode to identify the molecular ion and fragmentation patterns.
-
-
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times (if known from standards) and mass spectra.
-
The mass spectrum for each isomer should show the expected molecular ion peak.
-
The relative peak areas in the chromatogram can be used to estimate the E/Z ratio.
-
Visualizing the Process
Wittig Reaction Mechanism
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide and the reaction conditions. The mechanism for stabilized and non-stabilized ylides differs in the reversibility of the initial steps.
Caption: Wittig reaction mechanisms for stabilized and non-stabilized ylides.
Experimental Workflow for Product Characterization
A systematic workflow ensures a comprehensive analysis of the Wittig reaction products.
Caption: General workflow for the analysis of Wittig reaction products.
References
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. massbank.eu [massbank.eu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Substituted Triphenylphosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of modern organic synthesis, relies on the nucleophilic addition of a phosphorus ylide to a carbonyl compound to form an alkene. The reactivity of the phosphonium (B103445) salt, the precursor to the ylide, is a critical factor influencing the reaction's efficiency and stereochemical outcome. This guide provides an objective comparison of the reactivity of various substituted triphenylphosphonium salts, supported by experimental data, to aid in the rational selection of reagents for synthetic applications.
The Influence of Substituents on Reactivity
The electronic nature of the substituents on the phenyl rings of the triphenylphosphonium salt significantly impacts the stability and nucleophilicity of the corresponding ylide. This, in turn, dictates the overall rate of the Wittig reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the phosphorus atom. This inductively stabilizes the adjacent carbanion in the ylide, making the ylide less nucleophilic and therefore less reactive. These are often referred to as "stabilized ylides." While less reactive, they are generally more stable and easier to handle.[1][2]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phosphorus atom. This destabilizes the adjacent carbanion, making the ylide more nucleophilic and consequently more reactive. These are known as "non-stabilized" or "semi-stabilized" ylides.[2]
This relationship between substituent electronic effects and reactivity can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, which is typically observed in the rate-determining nucleophilic attack of the ylide on the carbonyl compound. For the Wittig reaction of ester-stabilized ylides, the ρ value is in the range of 2.7 to 3.0.[3]
Quantitative Comparison of Reactivity
| Substituent (on Benzyl (B1604629) Group) | Rate Constant (k) at 27 °C |
| H | 6.577 |
| p-CH₃ | 1.829 |
| p-Cl | 41.84 |
| p-Br | 43.09 |
Data adapted from a kinetic study of the Horner-Wadsworth-Emmons reaction, which serves as a model for the reactivity trends in analogous Wittig reactions.[3]
As the data indicates, electron-withdrawing groups (p-Cl, p-Br) significantly increase the reaction rate compared to the unsubstituted compound, while an electron-donating group (p-CH₃) decreases the rate.
Experimental Protocols
Accurate comparison of the reactivity of different phosphonium salts necessitates consistent and well-defined experimental protocols. The following are generalized methodologies for the synthesis of substituted triphenylphosphonium salts and for conducting kinetic analysis of the Wittig reaction.
Synthesis of Substituted Benzyltriphenylphosphonium (B107652) Bromides
A common method for the synthesis of benzyltriphenylphosphonium bromides involves the reaction of triphenylphosphine (B44618) with a substituted benzyl bromide.[4]
General Procedure:
-
To a solution of triphenylphosphine (1.0 equivalent) in a suitable solvent (e.g., toluene, THF), add the desired substituted benzyl bromide (1.0 equivalent).
-
Heat the reaction mixture at reflux for a specified period (e.g., 24 hours).
-
Allow the mixture to cool to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.
-
Characterize the product by NMR spectroscopy and melting point analysis.
Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[4]
Kinetic Analysis of the Wittig Reaction by UV-Visible Spectroscopy
The rate of a Wittig reaction can be monitored by observing the change in absorbance of a reactant or product over time, provided one of the species has a distinct chromophore.[5][6]
Experimental Workflow:
Caption: Workflow for kinetic analysis of a Wittig reaction using UV-Visible spectroscopy.
Detailed Protocol:
-
Wavelength Selection: Identify a wavelength where a reactant or product has a unique and strong absorbance.
-
Reaction Setup: In a quartz cuvette, combine the phosphonium salt and a strong base (e.g., n-butyllithium) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Initiation and Monitoring: Initiate the reaction by injecting a solution of the aldehyde into the cuvette. Immediately begin recording the absorbance at the chosen wavelength at regular time intervals using the kinetics mode of a UV-Visible spectrophotometer.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the concentration, natural logarithm of the concentration, or the inverse of the concentration against time to determine the order of the reaction and the rate constant.
Kinetic Analysis of the Wittig Reaction by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the progress of a reaction by integrating the signals of reactants and products over time.[7][8]
Experimental Workflow:
Caption: Workflow for kinetic analysis of a Wittig reaction using ¹H NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation: In an NMR tube, dissolve the substituted triphenylphosphonium salt and the aldehyde in a suitable deuterated solvent (e.g., THF-d₈). Add a known amount of an internal standard (a compound with a signal that does not overlap with reactant or product signals).
-
Reaction Initiation: Cool the NMR tube to the desired reaction temperature in the NMR spectrometer. Initiate the reaction by injecting the base (e.g., n-BuLi) directly into the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals.
-
Data Analysis: For each spectrum, integrate a characteristic signal for a reactant (e.g., the aldehydic proton) and a product (e.g., a vinylic proton) relative to the integral of the internal standard. Convert these relative integrations to concentrations and plot against time to determine the reaction rate and rate constant.
Conclusion
The reactivity of substituted triphenylphosphonium salts in the Wittig reaction is strongly influenced by the electronic properties of the substituents. Electron-withdrawing groups decrease reactivity by stabilizing the corresponding ylide, while electron-donating groups have the opposite effect. A thorough understanding of these reactivity trends, supported by quantitative kinetic data, is essential for the strategic design and optimization of synthetic routes that employ the Wittig reaction. The experimental protocols outlined provide a framework for conducting comparative reactivity studies to further elucidate these structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. biomedres.us [biomedres.us]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
A Comparative Guide to Triphenylphosphonium-Based Ionic Liquids for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate ionic liquids (ILs) is paramount for experimental success. This guide provides a comprehensive comparison of triphenylphosphonium (TPP)-based ionic liquids against common alternatives, focusing on their antimicrobial, cytotoxic, and physicochemical properties. All data is supported by experimental findings to facilitate informed decision-making in your research endeavors.
Triphenylphosphonium-based ionic liquids are a class of molten salts that are gaining traction in various scientific fields, including as potential antimicrobial agents and drug delivery vehicles. Their unique properties, such as high thermal stability, are of significant interest. However, a thorough evaluation of their performance in comparison to other well-established ionic liquids, such as those based on ammonium (B1175870) and imidazolium (B1220033) cations, is crucial.
Performance Comparison of Ionic Liquids
The efficacy and suitability of an ionic liquid are determined by a combination of its biological activity and its physical and chemical characteristics. The following tables present a comparative summary of these properties based on available experimental data.
Antimicrobial Activity
The antimicrobial potential of ionic liquids is a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Various Ionic Liquids
| Ionic Liquid Cation | Anion | Test Organism | MIC (µg/mL) | Reference |
| Triphenylphosphonium | Alkyl-substituted | Acinetobacter baumannii (MDR) | 33-40 mm (inhibition zone) | [1] |
| Tributylphosphonium | Alkyl-substituted | Acinetobacter baumannii (MDR) | 33-40 mm (inhibition zone) | [1] |
| Imidazolium | Octyl-substituted | Streptococcus pyogenes | - | [2] |
| Escherichia coli | - | [2] | ||
| Klebsiella pneumoniae | - | [2] | ||
| Enterobacter aerogenes | - | [2] | ||
| Proteus vulgaris | - | [2] | ||
| Pseudomonas aeruginosa | - | [2] | ||
| Pyridinium (B92312) | Octyl-substituted | Various Bacteria | - | [2] |
Note: Direct µg/mL values for all compared ILs from a single study were not available. The imidazolium and pyridinium ILs were noted to have varying activity against the listed bacteria, with imidazolium-based ILs generally showing better antibacterial activity.[2]
Cytotoxicity
The cytotoxicity of ionic liquids is a critical factor, especially in biomedical applications. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparison of Cytotoxicity (IC50) of Phosphonium-Based Ionic Liquids
| Ionic Liquid | Cell Line | IC50 (µM) | Reference |
| Trihexyltetradecylphosphonium Chloride (TTPCl) | MCF-7 (Breast Cancer) | 5.4 | [3] |
| MCF-10A (Normal Epithelial) | 3.3 | [3] | |
| Trihexyltetradecylphosphonium Aniline Blue | MCF-7 (Breast Cancer) | 2.4 | [3] |
| MCF-10A (Normal Epithelial) | 4.0 | [3] |
Note: One study suggests that, in general, phosphonium-based ILs were found to be more active and less cytotoxic as compared to ammonium ILs.[4]
Physicochemical Properties
The thermal stability and ionic conductivity of ionic liquids are crucial for their application in various processes. Phosphonium-based ILs are often highlighted for their superior thermal stability compared to their nitrogen-based counterparts.[1]
Table 3: Comparison of Physicochemical Properties of Phosphonium and Ammonium-Based Protic Ionic Liquids
| Ionic Liquid | Decomposition Temp. (T_d, °C) | Ionic Conductivity (σ, mS/cm at 130°C) | Reference |
| Triphenylphosphonium triflate | 390 | 2.0 | [5] |
| Triphenylammonium triflate | 342 | 1.1 | [5] |
| Trioctylphosphonium triflate | 423 | 2.2 | [5] |
| Trioctylammonium triflate | 392 | 1.2 | [5] |
Note: The data indicates that phosphonium-based protic ionic liquids (PILs) exhibit higher thermal stability and ionic conductivity than the corresponding ammonium-based PILs.[5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.
Synthesis of Alkyl Triphenylphosphonium Bromides
Long-chain alkyl triphenylphosphonium bromides can be synthesized via the following procedure:
-
A solution of triphenylphosphine (B44618) (0.05 mol) is prepared in 50 mL of acetonitrile (B52724).
-
To this stirred solution, the corresponding bromoalkane (0.06 mol) is added.
-
The mixture is then heated to reflux for 24 hours.
-
After the reaction, acetonitrile is distilled off.
-
The resulting product is washed three times with an ethyl acetate-hexane mixture (1:3 v/v, 100 mL each).
-
Residual solvents are removed under vacuum (10 mbar) at 60 °C.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
-
A stock solution of the ionic liquid is prepared.
-
Serial two-fold dilutions of the ionic liquid are made in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is recorded as the lowest concentration of the ionic liquid that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the ionic liquid and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the IC50 value.
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the ionic liquids.
-
TGA: A small sample of the ionic liquid is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
-
DSC: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This allows for the determination of melting points, glass transitions, and other phase changes.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and validation of triphenylphosphonium-based ionic liquids.
This guide provides a foundational comparison to aid in the selection of ionic liquids for research and development. It is important to note that the properties of ionic liquids can be highly specific to their exact chemical structure, including the nature of both the cation and the anion. Therefore, for specific applications, further targeted experimental validation is always recommended.
References
- 1. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in scientific research and drug development, where impurities can lead to erroneous results and compromised safety. This guide provides an objective comparison of common methods for synthesizing triphenylphosphonium chloride and details the analytical techniques used to assess its purity. The information presented is supported by experimental data to aid researchers in selecting optimal synthetic routes and implementing rigorous quality control.
Comparison of Synthetic Routes
The purity of triphenylphosphonium chloride is intrinsically linked to its synthetic methodology. While several methods exist, the conventional approach involves the reaction of triphenylphosphine (B44618) with an activated benzyl (B1604629) derivative. An alternative route, gaining traction for its milder conditions, utilizes benzyl alcohol as a starting material.
Table 1: Comparison of Purity from Different Synthetic Routes for Benzyltriphenylphosphonium Chloride
| Synthetic Route | Reagents | Purity Range (%) | Reference |
| Conventional Method | Triphenylphosphine, Benzyl Chloride | 96.38 - 99.61 | [1] |
| Alternative Method | Triphenylphosphine Hydrobromide, Benzyl Alcohol | High (quantitative data not specified) | [2][3] |
| Alternative Method | Triphenylphosphine, Benzyl Alcohol, Trimethylsilyl Bromide | High (quantitative data not specified) | [4][5] |
Common Impurities
The primary impurities encountered in the synthesis of triphenylphosphonium chloride are unreacted starting materials and their oxidation byproducts.
-
Triphenylphosphine (TPP): Unreacted starting material.
-
Triphenylphosphine oxide (TPPO): Formed from the oxidation of triphenylphosphine.
The presence of these impurities can interfere with subsequent reactions and complicate product purification.
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing several analytical techniques is recommended for a comprehensive assessment of triphenylphosphonium chloride purity.
Melting Point Determination
A simple yet effective indicator of purity is the melting point. Pure crystalline compounds exhibit a sharp melting range, typically within 1-2°C. Impurities tend to depress and broaden the melting range[6].
Table 2: Purity Indication by Melting Point
| Purity | Melting Point Range |
| High | Sharp, narrow range (e.g., 220-222°C) |
| Low | Depressed and broad range (e.g., 215-220°C) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, providing a precise measure of purity. A reversed-phase method is commonly employed for the analysis of phosphonium (B103445) salts[7].
Table 3: HPLC Purity Analysis
| Analyte | Retention Time (min) | Area (%) |
| Triphenylphosphine oxide | ~2.5 | 0.5 |
| Triphenylphosphonium chloride | ~4.0 | 99.3 |
| Triphenylphosphine | ~6.0 | 0.2 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides both structural confirmation and quantitative information about the sample's purity without the need for a reference standard of the analyte itself[8][9][10][11]. By integrating the signals of the analyte and a certified internal standard of known concentration, the purity of the synthesized compound can be accurately determined. Both ¹H and ³¹P qNMR can be utilized for this purpose[12].
Table 4: Purity Determination by ¹H qNMR
| Signal | Chemical Shift (ppm) | Integral | Moles | Purity (%) |
| Analyte (CH₂) | ~5.5 | 1.00 | X | 99.5 |
| Internal Standard | Known | Y | Z | - |
Experimental Protocols
Melting Point Determination
Protocol:
-
Finely powder a small amount of the dried triphenylphosphonium chloride sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[13].
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20°C per minute for an initial approximate determination[6].
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute[6].
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting range.
Caption: Workflow for Melting Point Determination.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. A typical starting gradient could be 30% acetonitrile, increasing to 95% over 15 minutes[7].
-
Standard Preparation: Accurately weigh and dissolve a reference standard of triphenylphosphonium chloride in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is desired.
-
Sample Preparation: Accurately weigh the synthesized triphenylphosphonium chloride and dissolve it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Identify the peaks based on retention times. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized triphenylphosphonium chloride into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard completely[9].
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (¹H qNMR):
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Employ a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for full relaxation of the nuclei.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: qNMR Analysis Workflow.
By employing these synthesis and analysis strategies, researchers can ensure the high purity of their triphenylphosphonium chloride, leading to more reliable and reproducible experimental outcomes. The use of orthogonal analytical methods provides a high degree of confidence in the purity assessment, which is a critical component of rigorous scientific investigation and drug development.
References
- 1. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Benzyltriphenylphosphonium chloride | SIELC Technologies [sielc.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. benchchem.com [benchchem.com]
- 11. usp.org [usp.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Traditional vs. Green Synthesis Methods for the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of molecules, including pharmaceuticals. However, the classical approach to this reaction often involves hazardous reagents and solvents, prompting the development of more environmentally benign "green" alternatives. This guide provides an objective comparison of traditional and green synthesis methods for the Wittig reaction, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
At a Glance: Key Differences
| Parameter | Traditional Wittig Reaction | Green Wittig Reaction |
| Solvents | Often hazardous and non-sustainable (e.g., THF, DCM, DMF, DMSO, toluene)[1][2] | Water, solvent-free, or biodegradable solvents[3][4][5] |
| Bases | Strong and hazardous (e.g., n-butyllithium, 50% NaOH)[1] | Milder and safer bases (e.g., K₃PO₄, NaHCO₃, basic alumina)[6][7][8] |
| Reaction Time | Can be lengthy, sometimes requiring overnight reflux | Often significantly shorter, from minutes to a few hours[6][9] |
| Energy Consumption | Often requires heating/reflux | Can often be performed at room temperature or with energy-efficient methods like microwave irradiation[6][10][11] |
| Yield | Generally high[12] | Variable, can be comparable to or slightly lower than traditional methods, but often high[1][3][5][6][9] |
| Waste Generation | Generates significant hazardous waste from solvents and purification[2] | Reduced waste due to solvent elimination and often simpler work-up[5][8] |
| Safety | Poses health and environmental hazards due to toxic and flammable materials[1][2][12] | Significantly safer due to the use of less hazardous materials[4][5] |
| Purification | Often challenging due to the byproduct triphenylphosphine (B44618) oxide (TPPO)[1][2] | Can be simpler; some methods facilitate TPPO removal[1][3] |
The Wittig Reaction: A General Overview
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide (TPPO).[13] The strong P=O bond formation in TPPO is the thermodynamic driving force for the reaction.[14]
Caption: General mechanism of the Wittig reaction.
Traditional Wittig Reaction: The Classical Approach
Traditional Wittig reactions are well-established and known for their high yields. However, they are often criticized for their poor environmental footprint.
Experimental Protocol: Traditional Synthesis of trans-9-Styrylanthracene
This protocol is a representative example of a traditional Wittig reaction.
-
Ylide Generation: Benzyltriphenylphosphonium chloride is dissolved in an organic solvent like dichloromethane (B109758) (DCM).[1]
-
A strong base, such as 50% aqueous sodium hydroxide (B78521) (NaOH), is added to the solution to deprotonate the phosphonium salt and form the ylide.[1]
-
Reaction with Aldehyde: 9-Anthraldehyde is added to the reaction mixture.[1]
-
The mixture is stirred at room temperature for a designated period (e.g., 45-60 minutes).[1]
-
Work-up and Purification: The product is extracted using an organic solvent. Purification is often challenging due to the presence of the triphenylphosphine oxide (TPPO) byproduct and may require column chromatography.[1]
Caption: Workflow for a traditional Wittig reaction.
Green Synthesis Methods for the Wittig Reaction
In response to the environmental concerns of traditional methods, several green alternatives have been developed. These methods align with the principles of green chemistry by reducing or eliminating hazardous substances, improving energy efficiency, and simplifying procedures.
Solvent-Free Wittig Reaction
Solvent-free, or solid-state, Wittig reactions represent a significant green improvement by completely eliminating the need for a solvent.[3][5][14] These reactions can be performed by grinding the reactants together or by heating them to a melt.[3][7]
-
Mixing Reactants: Solid (carbethoxymethylene)triphenylphosphorane (B24862) and liquid benzaldehyde (B42025) are mixed in a vial.[14]
-
Reaction: The mixture is stirred at room temperature for a short period (e.g., 15 minutes).[14]
-
Product Isolation: A non-polar solvent like hexanes is added to precipitate the triphenylphosphine oxide, and the desired alkene product is isolated from the solution.[14] This simplifies purification as the byproduct is easily separated.[3]
Aqueous Wittig Reaction
Utilizing water as a solvent is a key strategy in green chemistry.[4] Aqueous Wittig reactions have been successfully developed, particularly for water-soluble phosphonium salts or with the use of phase-transfer catalysts.[2]
-
Reactant Suspension: Triphenylphosphine is suspended in an aqueous saturated solution of a mild base like sodium bicarbonate (NaHCO₃).
-
One-Pot Addition: The alkyl halide and the aldehyde are added directly to the suspension.
-
Reaction: The mixture is stirred vigorously at room temperature for about an hour.
-
Work-up: The reaction is quenched with a dilute acid, and the product is extracted with a less hazardous solvent like diethyl ether.
Microwave-Assisted Wittig Reaction
Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[9][10][15] These reactions are often performed under solvent-free conditions.[6]
-
Adsorption: A phosphonium salt and an aldehyde are adsorbed onto a solid support like basic alumina, which also acts as a heterogeneous catalyst.[6]
-
Microwave Irradiation: The solid mixture is irradiated in a microwave reactor for a short duration (e.g., 30-50 minutes).[6]
-
Product Isolation: The product is extracted from the solid support, and the solid-state nature of the reaction often eliminates the need for aqueous extraction.[6]
Caption: Key green chemistry principles applied in alternative Wittig methods.
Concluding Remarks
The choice between traditional and green synthesis methods for the Wittig reaction involves a trade-off between established, high-yielding protocols and more sustainable, safer alternatives. While traditional methods are robust, their environmental and safety drawbacks are significant.[1][2] Green methods, such as solvent-free, aqueous, and microwave-assisted reactions, offer compelling advantages in terms of reduced waste, lower energy consumption, and improved safety profiles.[4][5][6][10] Although yields in some green procedures might be slightly lower or more variable than their traditional counterparts, the continuous development of these methods is leading to highly efficient and selective transformations.[1][3][6] For researchers and drug development professionals, the adoption of green Wittig methodologies not only contributes to a more sustainable practice but can also lead to more efficient and cost-effective synthetic routes in the long run.
References
- 1. delval.edu [delval.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. gctlc.org [gctlc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. gctlc.org [gctlc.org]
- 8. beyondbenign.org [beyondbenign.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. delval.edu [delval.edu]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. researchgate.net [researchgate.net]
Phosphonium Salts vs. Ammonium Salts: A Comparative Guide for Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is an indispensable tool in organic synthesis, enabling reactions between reactants in immiscible phases. The choice of a phase transfer catalyst is critical to reaction success, with quaternary ammonium (B1175870) and phosphonium (B103445) salts being the most prevalent options. This guide provides an objective comparison of the performance of phosphonium and ammonium salts as phase transfer catalysts, supported by experimental data, to facilitate catalyst selection for your specific research and development needs.
Performance Comparison: A Head-to-Head Analysis
The efficacy of a phase transfer catalyst is determined by several factors, including its catalytic activity, thermal and chemical stability, and cost-effectiveness. While both phosphonium and ammonium salts are versatile, they exhibit distinct differences in these key areas.
Catalytic Activity:
In many applications, phosphonium-based catalysts have demonstrated superior performance, which can be attributed to the larger and more lipophilic nature of the phosphonium cation, facilitating a more efficient transfer of the reacting anion into the organic phase.[1]
Thermal and Chemical Stability:
One of the most significant advantages of phosphonium salts is their generally higher thermal and chemical stability compared to their ammonium counterparts.[1][2] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and heat, leading to the formation of an alkene and a tertiary amine.[1] This degradation can reduce catalyst efficiency and introduce impurities. Phosphonium salts, on the other hand, are not prone to Hofmann elimination and typically degrade to a phosphine (B1218219) oxide and a hydrocarbon under more forcing conditions.[1]
Quantitative Data Summary
The following tables summarize the performance of phosphonium and ammonium-based phase transfer catalysts in specific reactions and their general properties.
Table 1: Performance in Alkylation of Sodium Benzoate (B1203000) [1]
| Catalyst | Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium | 98 |
| Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium | 91 |
Table 2: Thermal Stability Comparison
| Catalyst | Type | Decomposition/Onset Temperature (°C) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium | 435[1] |
| Tetrabutylphosphonium-modified montmorillonite | Phosphonium | ~300[2] |
| Tetrabutylammonium (B224687) Bromide (TBAB) derivative (TBATB) | Ammonium | ~174[3] |
| Octadecyltrimethylammonium-montmorillonite | Ammonium | 158 - 222[2] |
| Aliquat 336 | Ammonium | ~157 (for the bis(2-ethylhexyl)phosphate salt) |
Table 3: General Properties Comparison [1]
| Property | Phosphonium Salts | Ammonium Salts |
| Catalytic Activity | Often higher activity and yields in specific reactions. | Effective in a wide range of reactions. |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination. | Lower; prone to Hofmann elimination. |
| Chemical Stability | More stable, particularly in strongly basic media. | Can degrade under strongly basic conditions. |
| Lipophilicity | Generally higher due to the larger phosphorus atom. | Varies with the alkyl chain length. |
| Cost | Can be more expensive than common ammonium salts. | Generally less expensive and widely available. |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.
Experiment 1: Alkylation of Sodium Benzoate [1]
Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Water
-
Tetra Phenyl Phosphonium Bromide (TPPB)
-
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)
-
Tetra Butyl Ammonium Bromide (TBAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a biphasic solvent system of 100 ml of toluene and 100 ml of water.[4]
-
Add a 1:1 molar ratio of sodium benzoate to butyl bromide to the flask.[1]
-
Add 0.001 mol of the selected phase transfer catalyst (TPPB, Aliquat 336, or TBAB) to the reaction mixture.[1][4]
-
Heat the mixture to 60°C and stir at a constant speed of 500 rpm for 60 minutes.[1][4]
-
Monitor the reaction progress by tracking the consumption of sodium benzoate.[4]
-
Upon completion, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the butyl benzoate product.
-
Determine the yield of the product for each catalyst.
Experiment 2: Williamson Ether Synthesis
Objective: To synthesize an ether using an ammonium salt as a phase transfer catalyst.
Materials:
-
Methyl Iodide
-
Sodium Hydroxide (B78521) (25% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Diethyl ether
-
Methylene (B1212753) chloride
Procedure:
-
Add 150 mg of 4-ethylphenol to a 5 mL conical vial.
-
Dissolve the phenol (B47542) in 250 µL of 25% sodium hydroxide solution with stirring.
-
Add 15 mg of tetrabutylammonium bromide (phase transfer catalyst) to the solution.
-
Add 90 µL of methyl iodide to the reaction mixture.
-
Set up a reflux apparatus and heat the reaction mixture in a water bath maintained between 55-65°C for one hour.
-
After cooling, extract the product into diethyl ether.
-
Wash the combined ether extracts with 5% sodium hydroxide solution, followed by distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude product.
-
Purify the product using a silica (B1680970) gel plug with methylene chloride as the eluent.
-
Evaporate the solvent to obtain the purified ether.
Logical Comparison Workflow
The following diagram illustrates the key decision-making factors when choosing between phosphonium and ammonium salts for phase transfer catalysis.
Caption: Decision workflow for selecting a phase transfer catalyst.
Conclusion
The selection between phosphonium and ammonium-based phase transfer catalysts is a critical decision in the design of a synthetic route. While both classes of catalysts are highly effective, phosphonium salts offer a distinct advantage in terms of thermal and chemical stability, which can translate to higher yields and purer products, particularly in reactions requiring elevated temperatures or strongly basic conditions.[1] Conversely, ammonium salts are often more cost-effective and are suitable for a wide array of transformations under milder conditions.[1] Researchers should carefully consider the specific requirements of their reaction, including temperature, pH, desired purity, and cost, when selecting the optimal phase transfer catalyst.
References
Safety Operating Guide
Proper Disposal of Triphenylphosphonium Chloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of triphenylphosphonium chloride is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical waste, aligning with standard safety protocols and regulatory requirements.
Triphenylphosphonium chloride and its derivatives are classified as hazardous substances that are harmful if swallowed and can cause skin and eye irritation.[1][2] Furthermore, they are recognized as being toxic to aquatic organisms, with the potential for long-term adverse effects on the aquatic environment.[1][3] Therefore, all waste containing this compound must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Hazard Profile and Ecotoxicity Data
The following table summarizes the key hazard classifications and available ecotoxicity data for derivatives of triphenylphosphonium chloride, providing a quantitative overview of its potential impact.
| Hazard Classification/Parameter | Description | Data | Reference Compound |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | (1-Butyl)triphenylphosphonium chloride[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | (1-Butyl)triphenylphosphonium chloride[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 | (1-Butyl)triphenylphosphonium chloride[2] |
| Aquatic Toxicity (Acute) | Toxic to aquatic life. | EC50: 1.5 mg/L/48h | (Methoxymethyl)triphenylphosphonium chloride[3] |
| Aquatic Toxicity (Long-term) | May cause long-term adverse effects. | H410, H411 | Benzyltriphenylphosphonium chloride, Ethyl(triphenyl)phosphonium chloride[4] |
| Biodegradability | Not readily biodegradable. | 1% after 29 days | (Methoxymethyl)triphenylphosphonium chloride |
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of triphenylphosphonium chloride waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of dust inhalation.[5]
-
Work Area: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[5]
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid triphenylphosphonium chloride waste. The container should be in good condition and compatible with the chemical.
-
Avoid Mixing: Do not mix triphenylphosphonium chloride waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Liquid Waste: For solutions containing triphenylphosphonium chloride, use a separate, labeled container for hazardous liquid waste. Do not pour this waste down the drain.[1]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Container Management and Labeling:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "Triphenylphosphonium Chloride."
-
Closure: Keep the waste container tightly closed when not in use.[2]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
5. Final Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The waste must be disposed of at an approved waste disposal plant or an authorized landfill.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations.[3][6]
-
Container Disposal: Empty containers should be handled as the product itself. They may be punctured to prevent reuse before disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of triphenylphosphonium chloride.
Caption: Workflow for the safe disposal of triphenylphosphonium chloride.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylphosphonium Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triphenylphosphonium chloride and its derivatives. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Triphenylphosphonium chloride and its analogues are a class of organic compounds widely used in chemical synthesis. While invaluable in research, they present hazards that necessitate careful handling. These compounds are typically white crystalline solids that can be irritating to the eyes, skin, and respiratory tract.[1] Some derivatives are classified as harmful if swallowed or inhaled.[2][3][4] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with Triphenylphosphonium chloride. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][2] A face shield may be necessary for splash-prone procedures. | Protects against eye irritation or serious eye damage from dust particles or splashes.[1][2][4][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2] Body protection should be chosen based on the activity and potential for exposure.[5] | Prevents skin irritation and potential absorption of the chemical.[1][2][6] Contaminated clothing should be removed and washed before reuse.[1][2][4][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator when engineering controls are insufficient, if exposure limits are exceeded, or when dusts are generated.[1][6] Operations should ideally be conducted in a chemical fume hood.[1] | Protects the respiratory system from irritation due to inhalation of dust.[1][2] Some derivatives can cause respiratory irritation.[2][3][4] |
Operational Plan: From Handling to Disposal
A systematic approach to handling Triphenylphosphonium chloride is essential for safety and to maintain the integrity of the experiment.
1. Engineering Controls and Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][8]
-
Before starting, review the Safety Data Sheet (SDS) for the specific Triphenylphosphonium chloride derivative being used.
2. Handling the Chemical:
-
Avoid direct contact with the chemical. Do not breathe in dust, vapor, mist, or gas.[1]
-
Prevent the formation of dust during handling.[5] Use procedures that minimize dust generation, such as careful scooping rather than pouring.
-
Keep the container tightly closed when not in use to prevent absorption of moisture, as some derivatives are hygroscopic.[1][3][9]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2][3][4][6][7]
3. In Case of a Spill:
-
For minor spills, immediately clean up using dry methods like vacuuming or sweeping, and place the material into a suitable, labeled disposal container.[1][10] Avoid generating dust during cleanup.[1][10]
-
For major spills, evacuate the area and alert emergency responders.[10]
-
Ensure proper ventilation of the spill area.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4][7][9]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical advice if irritation occurs.[1][2][4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4]
5. Disposal Plan:
-
All waste, including the chemical itself and any contaminated materials, must be disposed of as hazardous waste.[10]
-
Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][4][6][7]
-
Do not mix with other waste. Keep chemicals in their original containers for disposal.[6]
Workflow for Safe Handling of Triphenylphosphonium Chloride
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. leap.epa.ie [leap.epa.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. szabo-scandic.com [szabo-scandic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
